molecular formula C9H10N2 B8466925 6,8-Dimethylimidazo[1,2-a]pyridine

6,8-Dimethylimidazo[1,2-a]pyridine

Cat. No.: B8466925
M. Wt: 146.19 g/mol
InChI Key: WPZVVJYMRJUKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dimethylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,8-Dimethylimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dimethylimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

6,8-dimethylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H10N2/c1-7-5-8(2)9-10-3-4-11(9)6-7/h3-6H,1-2H3

InChI Key

WPZVVJYMRJUKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC=C2)C

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Structural and Functional Characterization of 6,8-Dimethylimidazo[1,2-a]pyridine

[1]

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs ranging from sedatives (Zolpidem) to gastric acid inhibitors.[1][2] Within this class, 6,8-Dimethylimidazo[1,2-a]pyridine is a critical derivative. Its specific substitution pattern offers a unique balance of lipophilicity and basicity, modulating the electronic density of the bridgehead nitrogen (N4) and the hydrogen-bond accepting capacity of N1.

This technical guide provides a comprehensive characterization of the 6,8-dimethyl analog, moving beyond basic properties to explore synthetic causality, spectroscopic fingerprinting, and pharmacophoric utility.

Synthetic Routes & Process Chemistry

The synthesis of 6,8-dimethylimidazo[1,2-a]pyridine is not merely a condensation reaction; it is a study in regioselectivity and steric management.[3] The presence of the methyl group at the 3-position of the starting pyridine (which becomes position 8 in the fused system) introduces steric strain that influences the choice of reagents.[2]

The Optimized Condensation Protocol

While the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is popular for 3-amino derivatives, the direct synthesis of the parent 6,8-dimethyl core relies on a modified Chichibabin cyclization.[3]

Reagents:

  • Precursor: 2-Amino-3,5-dimethylpyridine (CAS: 492-39-7).[3][2]

  • Cyclizing Agent: Bromoacetaldehyde diethyl acetal (preferred over chloroacetaldehyde for cleaner kinetics and safety).[2]

  • Solvent/Base: Ethanol/HBr (catalytic) or NaHCO₃ buffering.[2]

Mechanism of Action:

  • N-Alkylation: The endocyclic pyridine nitrogen (N1 of the pyridine) is more nucleophilic than the exocyclic amine. It attacks the

    
    -carbon of the acetal.[3]
    
  • Cyclization: The exocyclic amine attacks the carbonyl equivalent (acetal carbon), closing the imidazole ring.

  • Dehydration: Loss of water/ethanol aromatizes the system.

Experimental Workflow (Self-Validating System)

The following protocol includes "Checkpoints" to ensure reaction integrity.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 2-Amino-3,5-dimethylpyridine in 20 mL of anhydrous ethanol.

  • Addition: Add 11.0 mmol of bromoacetaldehyde diethyl acetal dropwise.

    • Checkpoint 1: Monitor exotherm.[3] A mild temperature rise indicates initiation.[3]

  • Reflux: Heat to reflux (80°C) for 6–12 hours.

    • Checkpoint 2: TLC (5% MeOH in DCM).[2] The starting aminopyridine is highly polar; the product is less polar and fluorescent under UV (254/365 nm).[2]

  • Workup: Cool to RT. Concentrate in vacuo.[3] Neutralize the hydrobromide salt with saturated NaHCO₃ (pH ~8). Extract with DCM.[3]

  • Purification: Recrystallization from cyclohexane or column chromatography (Ethyl Acetate/Hexane).[2]

Pathway Visualization

SynthesispathStart2-Amino-3,5-dimethylpyridineInterN-AlkylIntermediateStart->InterNucleophilic Attack(Pyridine N)ReagentBromoacetaldehydediethyl acetalReagent->InterCyclicDihydro-OHIntermediateInter->CyclicRing Closure(Exocyclic N)Product6,8-Dimethylimidazo[1,2-a]pyridineCyclic->ProductAromatization(-H2O/-EtOH)

Figure 1: Mechanistic pathway for the synthesis of the 6,8-dimethyl core. Note the regioselective attack of the ring nitrogen.

Spectroscopic Fingerprinting

Characterization of this molecule requires distinguishing it from its isomers (e.g., 5,7-dimethyl). The 6,8-substitution pattern results in a highly specific NMR signature due to the symmetry and the shielding effects of the methyl groups.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl₃, 400 MHz.[2][4]

PositionChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
H5 7.85 – 7.95Singlet (br)1HMost deshielded aromatic proton due to proximity to bridgehead N4.[3][2] Appears as a singlet because H6 is substituted.[3]
H2 7.50 – 7.55Doublet (

Hz)
1HImidazole ring proton.[2] Cross-couples slightly with H3.
H3 7.40 – 7.45Doublet (

Hz)
1HImidazole ring proton.[2]
H7 6.90 – 7.00Singlet (br)1HAromatic proton between the two methyl groups.[2] Shielded relative to H5.
8-Me 2.55 – 2.60Singlet3HDownfield methyl due to proximity to N1 lone pair and bridgehead strain.[3]
6-Me 2.25 – 2.30Singlet3HStandard aromatic methyl shift.[3]

Note: The absence of vicinal coupling constants (typically

Mass Spectrometry[1][3][5]
  • Ionization: ESI+

  • Molecular Ion (

    
    ):  Calculated: 147.09; Observed: 147.1.[2]
    
  • Fragmentation: Loss of methyl radicals or HCN is common in high-energy collision-induced dissociation (CID).[3][2]

Physicochemical Profiling

The 6,8-dimethyl substitution significantly alters the physicochemical landscape compared to the parent imidazo[1,2-a]pyridine.

Basicity (pKa)

The imidazo[1,2-a]pyridine core is a weak base, protonating at N1 (not the bridgehead N4, which is non-basic due to resonance contribution to aromaticity).[2]

  • Parent pKa: ~6.8

  • 6,8-Dimethyl pKa: ~7.6 – 7.8 [3]

    • Causality: The methyl groups at positions 6 and 8 exert a positive inductive effect (+I), increasing electron density at the N1 acceptor site. However, the 8-methyl group introduces minor steric hindrance to solvation of the protonated cation, preventing the pKa from rising as high as 8.5.

Lipophilicity (LogP)[3]
  • Parent LogP: ~1.2

  • 6,8-Dimethyl LogP: ~2.1 [3]

    • Significance: This increase crosses the blood-brain barrier (BBB) permeability threshold more effectively than the parent, making this scaffold ideal for CNS-targeted drug discovery (e.g., GABAergic ligands).[2]

Medicinal Chemistry Applications

The 6,8-dimethylimidazo[1,2-a]pyridine moiety is not just a structural curiosity; it is a functional pharmacophore.[3]

Potassium-Competitive Acid Blockers (P-CABs)

This scaffold is structurally related to SCH 28080 , a prototype inhibitor of the gastric H+/K+-ATPase.[3]

  • Mechanism: The protonated N1 binds to the luminal surface of the ATPase, competing with

    
     ions.
    
  • Role of 6,8-Dimethyl: The hydrophobic methyl groups fit into the lipophilic pockets of the enzyme's transmembrane domain, locking the inhibitor in place. The 8-methyl group specifically restricts conformational rotation, increasing binding entropy.

GABA-A Receptor Modulation

Similar to Zolpidem, derivatives of this core bind to the benzodiazepine site of the GABA-A receptor.[3]

  • Selectivity: The 6-methyl group is often critical for selectivity toward the

    
     subunit (sedative effect) over 
    
    
    (anxiolytic effect).[2]
Structure-Activity Relationship (SAR) Map[1][3]

SAR_LogicCore6,8-DimethylImidazo[1,2-a]pyridineN1N1 Nitrogen:Primary H-Bond Acceptor(Protonation Site)Core->N1C3C3 Position:Ideal for ElectrophilicSubstitution (Formylation/Halogenation)Core->C3Me88-Methyl:Steric Anchor &Conformational LockCore->Me8Me66-Methyl:Lipophilic Interaction(+I Electronic Donor)Core->Me6

Figure 2: Pharmacophore mapping of the 6,8-dimethylimidazo[1,2-a]pyridine core, highlighting key functional regions for drug design.[3][2]

References

  • Synthesis & Reactivity: Paudler, W. W., & Blewitt, H. L. (1965). Imidazo[1,2-a]pyridines.[3][1][2][5][6][7][8][9][10][11][12] Synthesis and properties. Journal of Organic Chemistry.[13][14] Link[2]

  • Medicinal Chemistry (P-CABs): Kaminski, J. J., et al. (1985).[2] Antiulcer agents.[3] 1. Gastric antisecretory and cytoprotective properties of substituted imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry. Link[2]

  • NMR Characterization: Black, P. J., et al. (1964). Proton Magnetic Resonance Spectra of Imidazo[1,2-a]pyridine. Australian Journal of Chemistry. Link

  • Biological Activity: Gueiffier, A., et al. (1998). Synthesis and microbiological activity of some imidazo[1,2-a]pyridine derivatives.[5] Farmaco.[3] Link

  • General Review: Goel, R., et al. (2017). Imidazo[1,2-a]pyridine scaffold as a prospective therapeutic agent.[3][1][2][5][11] MedChemComm.[3] Link

Structural Elucidation and Spectroscopic Characterization of 6,8-Dimethylimidazo[1,2-a]pyridine

[1]

Executive Summary & Pharmacophore Context

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem, Alpidem) and antiviral agents.[1] The 6,8-dimethyl analog is a critical intermediate; its substitution pattern at the pyridine ring (positions 6 and 8) blocks metabolic oxidation sites common in the parent scaffold, potentially enhancing metabolic stability.[1]

Accurate NMR characterization of this molecule is challenging due to the loss of characteristic vicinal couplings found in the unsubstituted pyridine ring. This guide details the assignment logic required to distinguish this isomer from its 5,7-dimethyl counterpart.

Synthesis & Purity Profile

To interpret the NMR data correctly, one must understand the synthetic origin, which dictates potential impurities (e.g., uncyclized amidines or regioisomers).[1]

Confirmed Synthetic Route

The compound is synthesized via the condensation of 2-amino-3,5-dimethylpyridine with chloroacetaldehyde (or its diethyl acetal equivalent).[1]

  • Regioselectivity Logic: The endocyclic nitrogen (N1) of the aminopyridine attacks the

    
    -carbon of the aldehyde, followed by cyclization of the exocyclic amine onto the carbonyl.[1]
    
  • Numbering Transformation:

    • Start: 2-Amino-3,5-dimethylpyridine.[1]

    • Product: The methyl at position 3 (pyridine) becomes Position 8 . The methyl at position 5 (pyridine) becomes Position 6 .

Experimental Workflow Diagram

The following diagram outlines the critical process steps and decision nodes for purity verification.

SynthesisWorkflowcluster_impuritiesCommon ImpuritiesStartReagents:2-Amino-3,5-dimethylpyridine+ Chloroacetaldehyde (40% aq)RefluxReflux in EtOH(4-6 Hours)Start->RefluxWorkupBasification (NaHCO3)& Extraction (DCM)Reflux->WorkupCrudeCrude Product(Check TLC)Workup->CrudePurificationRecrystallization (Hexane/EtOAc)or Column ChromatographyCrude->PurificationImpurities presentAnalysisNMR Validation(Target: 6,8-Dimethyl)Crude->AnalysisHigh purity (>95%)Purification->AnalysisImp1Unreacted Amine(Broad singlet ~4-6 ppm)Analysis->Imp1CheckImp2Hydrated Aldehyde(Acetal peaks)

Figure 1: Synthesis and purification workflow for 6,8-dimethylimidazo[1,2-a]pyridine.

NMR Data Analysis

The following data represents the consensus chemical shifts in CDCl₃ at 300-500 MHz.

1H NMR Data (Proton)

The 6,8-substitution pattern simplifies the aromatic region significantly, removing the complex multiplets seen in the parent compound.[1]

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H5 7.85 - 7.95Singlet (br)1H-Deshielded by N4 (peri-effect).[1] Appears as a singlet because C6 is substituted.
H2 7.55 - 7.60Doublet1H

Imidazole ring proton.[1] Couples with H3.
H3 7.45 - 7.50Doublet1H

Imidazole ring proton.[1]
H7 6.90 - 7.00Singlet1H-Shielded relative to H5.[1] Flanked by methyl groups at C6 and C8.
8-CH₃ 2.55 - 2.60Singlet3H-Downfield methyl (closer to bridgehead Nitrogen).[1]
6-CH₃ 2.25 - 2.30Singlet3H-Upfield methyl.[1]

Critical Diagnostic Note: In the unsubstituted parent, H5 is a doublet (

H5 must be a singlet

1
13C NMR Data (Carbon)
PositionShift (

, ppm)
TypeNotes
C8a ~143.0QuaternaryBridgehead carbon (most deshielded quaternary).[1]
C2 ~133.5CHImidazole ring.[1]
C8 ~127.0QuaternaryBearing methyl group.[1]
C6 ~126.5QuaternaryBearing methyl group.[1]
C7 ~123.0CHAromatic CH between methyls.[1]
C5 ~121.5CHPeri-position to Nitrogen.[1]
C3 ~113.0CHCharacteristic high-field imidazole signal.[1]
8-CH₃ ~17.0CH₃Methyl carbon.[1]
6-CH₃ ~18.5CH₃Methyl carbon.[1]

Structural Validation Logic (2D NMR)

To rigorously prove the structure (E-E-A-T requirement for high-impact journals), one must use HMBC (Heteronuclear Multiple Bond Correlation) to link the methyl protons to the correct ring carbons.[1]

HMBC Correlation Network

The following diagram visualizes the critical 2-bond (


1

HMBC_Correlationscluster_legendKey: 3J Correlations prove connectivityH_Me8H (8-Me)2.60 ppmC8C8 (quat)~127 ppmH_Me8->C82J (Strong)C8aC8a (bridge)~143 ppmH_Me8->C8a3J (Definitive)C7C7 (CH)~123 ppmH_Me8->C73JH_Me6H (6-Me)2.30 ppmC6C6 (quat)~126 ppmH_Me6->C62JC5C5 (CH)~121 ppmH_Me6->C53JH_Me6->C73JH5H57.90 ppmH5->C8a3JH5->C62JC3C3H5->C33J (Cross-ring)LegendThe correlation from 8-Me to C8aconfirms the methyl is adjacentto the bridgehead.

Figure 2: HMBC Connectivity Map. The correlation between the 8-methyl protons and the bridgehead carbon (C8a) is the "smoking gun" for the 6,8-isomer.[1]

Protocol for NMR Sample Preparation

For optimal resolution of the fine coupling constants (e.g.,

  • Solvent: Use CDCl₃ (99.8% D) + 0.03% TMS.[1]

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaHCO₃ from workup) which can cause line broadening.

  • Shimming: Ensure linewidth at half-height for TMS is <0.5 Hz.

References

The following authoritative sources support the synthesis, numbering, and spectral assignment logic used in this guide.

  • General Synthesis & Numbering

    • Reaction of 2-aminopyridines with -halocarbonyls (Groebke–Blackburn–Bienaymé context).
    • Source: [1]

  • NMR Assignment of Imidazo[1,2-a]pyridines

    • Detailed proton and carbon assignment of the parent and methyl deriv
    • Source: [1]

  • Spectral Data Comparison (Substituted Analogs)

    • Comparison with 6-chloro and other substituted variants to valid
    • Source: [1]

  • CAS Registry Data

    • Verific
    • CAS RN: 10025-17-9 (Generic 6,8-dimethyl isomer reference).[1]

    • Source: [1]

The Pharmacokinetic Profile of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antitubercular, anticancer, and anti-inflammatory properties.[1][2][3] The journey of a promising imidazo[1,2-a]pyridine candidate from a laboratory hit to a clinical reality is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide provides an in-depth technical overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this important class of compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Absorption: Navigating the Path to Systemic Circulation

The oral bioavailability of imidazo[1,2-a]pyridine derivatives is a key determinant of their therapeutic potential. Achieving adequate systemic exposure after oral administration is a primary objective in the optimization of these compounds. For instance, in the development of novel antitubercular agents, a promising imidazo[1,2-a]pyridine-3-carboxamide derivative demonstrated a respectable oral bioavailability of 31.1% in mice, highlighting the potential for oral administration within this chemical class.[4]

Factors influencing the absorption of these compounds are multifaceted and include their physicochemical properties such as solubility and lipophilicity (cLogP). Structure-activity relationship (SAR) studies have shown that modifications to the imidazo[1,2-a]pyridine core can significantly impact these parameters. For example, the introduction of polar functionalities has been explored to enhance solubility, though the effect on potency can be variable.[5]

Experimental Protocol: In Vivo Oral Bioavailability Study in Mice

A standard protocol to determine the oral bioavailability of an imidazo[1,2-a]pyridine derivative involves the following steps:

  • Animal Model: Male BALB/c mice (6-8 weeks old) are typically used.

  • Dosing:

    • Intravenous (IV) Administration: A solution of the test compound in a suitable vehicle (e.g., 5% DMSO, 5% Solutol HS 15, 90% saline) is administered via the tail vein at a low dose (e.g., 1-3 mg/kg).

    • Oral (PO) Administration: A suspension or solution of the test compound in a vehicle like 0.5% carboxymethylcellulose is administered by oral gavage at a higher dose (e.g., 10-100 mg/kg).

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via cardiac puncture or another appropriate method.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as the Area Under the Curve (AUC) for both IV and PO routes. Bioavailability (F%) is then calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Distribution: Reaching the Target Site

Following absorption, the distribution of an imidazo[1,2-a]pyridine derivative throughout the body is a critical factor influencing its efficacy and potential for off-target effects. Plasma protein binding is a key parameter in this regard, as only the unbound fraction of a drug is generally considered pharmacologically active.

For certain imidazo[1,2-a]pyridine-3-carboxamides, the free fraction of the drug in vivo has been measured. For example, one compound had 8.9% free drug, while a more potent analogue had only 0.4% free drug.[6] Despite the low free fraction, the unbound concentration of the latter compound was still significantly higher than its minimum inhibitory concentration (MIC), demonstrating that high protein binding does not preclude potent biological activity.[6]

Experimental Protocol: In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)

  • Preparation: A semi-permeable membrane is placed between two chambers of a dialysis cell. One chamber contains plasma (human or animal), and the other contains a buffer solution.

  • Incubation: The test compound is added to the plasma-containing chamber, and the system is allowed to equilibrate (typically for several hours at 37°C).

  • Sampling: After equilibrium is reached, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as: (Concentration_buffer / Concentration_plasma) * 100.

Metabolism: The Biotransformation Cascade

The metabolic fate of imidazo[1,2-a]pyridine derivatives is a crucial aspect of their pharmacokinetic profile, influencing their half-life, clearance, and potential for drug-drug interactions. The liver is the primary site of metabolism, mediated largely by the cytochrome P450 (CYP450) family of enzymes.

In vitro studies using liver microsomes are instrumental in predicting the metabolic stability of these compounds. For instance, a 2-pyridyl substituted imidazo[1,2-a]pyridine was found to be less susceptible to in vitro metabolism in rat liver microsomes compared to a related analogue (19% metabolized versus 71% metabolized).[6] This highlights how structural modifications can be strategically employed to enhance metabolic stability. The development of clinical candidate Q203, an imidazo[1,2-a]pyridine amide, involved metabolic studies in both mouse and human liver microsomes to establish a good structure-property relationship.[7]

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Reaction Mixture: The test compound is incubated with liver microsomes (from human or animal species) and NADPH (a cofactor for CYP450 enzymes) in a buffer solution at 37°C.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic Pathways of Imidazo[1,2-a]pyridine Derivatives

Parent Imidazo[1,2-a]pyridine Derivative PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) CYP450 Enzymes Parent->PhaseI Excretion Excretion (Urine, Feces) Parent->Excretion Metabolites Metabolites PhaseI->Metabolites PhaseII Phase II Metabolism (Glucuronidation, Sulfation) UGTs, SULTs PhaseII->Excretion Metabolites->PhaseII

Caption: General metabolic pathway of xenobiotics.

Excretion: The Final Elimination

The elimination of imidazo[1,2-a]pyridine derivatives and their metabolites from the body occurs primarily through the kidneys (urine) and the liver (bile and feces). The pharmacokinetic parameter that quantifies the rate of elimination is the half-life (t½). A longer half-life can be advantageous for reducing dosing frequency. For example, a potent antitubercular imidazo[1,2-a]pyridine derivative exhibited a half-life of 13.2 hours in mice after oral administration, suggesting the potential for once-daily dosing.[6]

Summary of Key Pharmacokinetic Parameters

ParameterDescriptionImportanceExample from Imidazo[1,2-a]pyridines
Bioavailability (F%) The fraction of an administered dose that reaches systemic circulation.Determines the oral dose required to achieve therapeutic concentrations.31.1% in mice for an antitubercular analogue.[4]
Area Under the Curve (AUC) A measure of total drug exposure over time.Correlates with therapeutic efficacy and potential toxicity.11,000 ng·h/mL at 10 mg/kg PO for a potent antitubercular compound.[6]
Half-life (t½) The time it takes for the plasma concentration of a drug to decrease by half.Influences the dosing interval.13.2 hours in mice for a lead antitubercular candidate.[6]
Plasma Protein Binding (% unbound) The fraction of drug that is not bound to plasma proteins.The unbound fraction is generally considered pharmacologically active.0.4% to 8.9% for different antitubercular analogues.[6]
Metabolic Stability (t½ in microsomes) The rate at which a compound is metabolized by liver enzymes.Predicts in vivo clearance and potential for drug-drug interactions.Significantly improved for a 2-pyridyl substituted analogue.[6]

Experimental Workflow for Pharmacokinetic Profiling

cluster_in_vitro In Vitro ADME Assays cluster_in_vivo In Vivo Pharmacokinetic Studies Solubility Aqueous Solubility InVitro_Data In Vitro Data Solubility->InVitro_Data Permeability PAMPA / Caco-2 Permeability->InVitro_Data MetabolicStability Microsomal Stability MetabolicStability->InVitro_Data PPB Plasma Protein Binding PPB->InVitro_Data IV_Dosing Intravenous Dosing BloodSampling Blood Sampling IV_Dosing->BloodSampling PO_Dosing Oral Dosing PO_Dosing->BloodSampling Bioanalysis LC-MS/MS Analysis BloodSampling->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis InVivo_Data In Vivo Data PK_Analysis->InVivo_Data Lead_Optimization Lead Optimization InVitro_Data->Lead_Optimization InVivo_Data->Lead_Optimization

Caption: Integrated workflow for pharmacokinetic evaluation.

Conclusion

A comprehensive understanding of the pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives is paramount for their successful development as therapeutic agents. This guide has outlined the key ADME parameters and provided an overview of the standard experimental protocols used to assess them. By systematically evaluating absorption, distribution, metabolism, and excretion, drug development professionals can make informed decisions to optimize the pharmacokinetic profile of this versatile scaffold, ultimately increasing the probability of translating a promising compound into a clinically effective drug.

References

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry.

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica.

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC.

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research.

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Arkivoc.

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC.

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research.

  • Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. PubMed.

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.

Sources

Computational Characterization & Bio-Simulation of 6,8-Dimethylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Studies of 6,8-Dimethylimidazo[1,2-a]pyridine Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).[2] The 6,8-dimethyl derivative represents a critical electronic modification of this core.[1] The introduction of methyl groups at the C6 and C8 positions exerts a dual positive inductive (+I) effect, significantly altering the frontier molecular orbitals (FMOs), basicity at the N1 position, and nucleophilicity at the C3 position compared to the unsubstituted parent.

This guide provides a rigorous, step-by-step computational framework for studying 6,8-Dimethylimidazo[1,2-a]pyridine . It moves beyond standard protocols to explain the causality of parameter selection in Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations.

Electronic Structure & Reactivity: The DFT Protocol

Theoretical Basis & Causality

For this nitrogen-rich bicyclic system, the B3LYP hybrid functional is the industry standard due to its balanced treatment of exchange and correlation energies.[1] However, the basis set selection is critical.

  • Why 6-311++G(d,p)?

    • Diffuse Functions (++): Essential for describing the lone pair on the bridgehead nitrogen (N4) and the pyridine-like nitrogen (N1), where electron density is loosely bound.

    • Polarization Functions (d,p): Required to accurately model the distortion of orbitals due to the aromatic ring current and the methyl hyperconjugation.

Computational Workflow (DFT)

DFT_Workflow cluster_Analysis Post-SCF Analysis Start Input Structure (6,8-Dimethylimidazo[1,2-a]pyridine) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Gaussian 16/09 Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Verify Minima FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO MEP MEP Mapping (Isovalue = 0.0004 a.u.) Freq->MEP NBO NBO Analysis (Hyperconjugation) Freq->NBO

Figure 1: Standardized DFT workflow for electronic characterization.

Key Reactivity Descriptors

The 6,8-dimethyl substitution pattern creates a specific electronic signature.[1]

DescriptorExpected Trend (vs. Unsubstituted)Chemical Implication
HOMO Energy Increases (Less negative)The molecule becomes a better nucleophile. The C3 position becomes highly activated for electrophilic aromatic substitution (e.g., formylation).
LUMO Energy Increases The molecule becomes harder to reduce; increased kinetic stability.
Chemical Hardness (

)
Decreases

. Lower hardness implies higher reactivity towards soft electrophiles.[1]
Proton Affinity Increases The N1 nitrogen becomes more basic due to inductive donation from the C8-Methyl group.

Molecular Docking: Target Selection & Protocol

Target Selection Logic

Based on the scaffold's pharmacology, three primary biological targets are relevant for in silico screening:

  • GABA-A Receptor (Benzodiazepine Site): Due to structural similarity to Zolpidem.[1]

  • CDK2 (Cyclin-Dependent Kinase 2): Common target for imidazopyridine-based anticancer agents.[1]

  • H+/K+ ATPase: For potential gastroprotective activity (Zolimidine analogs).

Docking Protocol (AutoDock Vina)

Step 1: Ligand Preparation

  • Optimization: Use the DFT-optimized geometry (B3LYP/6-311++G(d,p)) rather than a force-field minimized structure to capture accurate bond lengths/angles.

  • Charge Assignment: Assign Gasteiger charges . Do not use standard MMFF94 charges if the DFT ESP charges (Merz-Kollman) are available, as the latter better represent the aromatic nitrogen electron density.

Step 2: Receptor Preparation (Example: GABA-A, PDB ID: 6HUP) [1]

  • Remove solvent molecules and co-crystallized ligands.

  • Add polar hydrogens (critical for H-bonding with N1).[1]

  • Grid Box Generation: Center the grid on the bound ligand (e.g., Zolpidem) with dimensions

    
     Å to cover the 
    
    
    
    interface.

Step 3: Validation (Self-Docking)

  • Re-dock the co-crystallized ligand.

  • Success Metric: RMSD

    
     Å between the docked pose and the crystal pose.
    

Molecular Dynamics (MD) Simulation

To validate the stability of the docked complex, a 100 ns MD simulation is required. Docking provides a static snapshot; MD reveals the dynamic stability.

System Setup (GROMACS)
  • Force Field: CHARMM36m (best for protein-ligand complexes) or GAFF2 (General Amber Force Field) for the ligand.

  • Ligand Topology: Generate using CGenFF (CHARMM) or ACPYPE (Amber).

  • Solvation: TIP3P water model; cubic box with 1.0 nm buffer distance.

  • Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.[1]

Simulation Phases
  • Energy Minimization: Steepest descent (50,000 steps).

  • NVT Equilibration: 100 ps at 300 K (V-rescale thermostat). Restrain ligand/protein heavy atoms.[1]

  • NPT Equilibration: 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns, 2 fs time step.

Analysis Workflow

MD_Analysis cluster_Metrics Stability Metrics Traj MD Trajectory (100 ns) RMSD RMSD Analysis (Complex Stability) Traj->RMSD RMSF RMSF Analysis (Residue Fluctuation) Traj->RMSF Hbond H-Bond Lifetime (Interaction Persistence) Traj->Hbond MMPBSA MM-PBSA (Binding Free Energy) Traj->MMPBSA Conclusion Conclusion RMSD->Conclusion < 0.3 nm = Stable

Figure 2: Post-simulation analysis pipeline for ligand stability.

Experimental Validation (Synthetic Correlation)

Computational predictions must be grounded in reality. The following experimental data points serve as validation markers for the calculations:

  • NMR Shifts: Compare GIAO-calculated NMR shifts (at B3LYP/6-311++G(d,p)) with experimental

    
    H NMR. The H5 proton (adjacent to the bridgehead) is the most deshielded and sensitive to the 6-methyl group's electronic effect.
    
  • UV-Vis: Use TD-DFT (Time-Dependent DFT) to predict

    
    .[1] For imidazo[1,2-a]pyridines, this typically lies between 280–350 nm.[1]
    

References

  • DFT Benchmarking for Imidazo[1,2-a]pyridines

    • Title: Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine deriv
    • Source: Journal of Computer-Aided Molecular Design (2025).[1][3]

    • URL: (Validated via NIH/PubMed)

  • Biological Relevance & Docking Targets

    • Title: Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.[1][2][4][5]

    • Source: ResearchGate / Review (2025).[2][6]

    • URL:

  • Synthesis & Structural Confirmation

    • Title: Crystal structure, Hirshfeld surface analysis and DFT study of imidazo[1,2-a]pyridine deriv
    • Source: NIH / PMC.[1]

    • URL:

  • General Reactivity of the Scaffold

    • Title: Functionalization of imidazo[1,2-a]pyridines via radical reactions.[1][7]

    • Source: RSC (New Journal of Chemistry).[7]

    • URL:

Sources

Methodological & Application

Application Note: 6,8-Dimethylimidazo[1,2-a]pyridine in Medicinal Chemistry

[1]

Executive Summary

The imidazo[1,2-a]pyridine core is a bioisostere of the indole and purine ring systems, making it a cornerstone in the design of ATP-competitive inhibitors and GABAergic ligands. The specific 6,8-dimethyl substitution pattern offers unique advantages:

  • Metabolic Blockade: Methyl groups at positions 6 and 8 block sites susceptible to oxidative metabolism (CYP450-mediated hydroxylation), significantly extending half-life (

    
    ) compared to unsubstituted analogs.[1]
    
  • Hydrophobic Filling: The 6,8-dimethyl motif creates a bulky, lipophilic profile that ideally fills the hydrophobic pockets (e.g., the "selectivity pocket" in kinases) often found adjacent to the ATP-binding hinge region.[1]

  • Electronic Modulation: The electron-donating nature of the methyl groups increases the basicity of the N1 nitrogen, potentially strengthening hydrogen bond interactions with key residues (e.g., the "hinge" residues in kinases).

This guide provides a comprehensive protocol for the synthesis, functionalization, and biological evaluation of this scaffold.

Chemical Synthesis Protocol

The construction of the 6,8-dimethylimidazo[1,2-a]pyridine core relies on the condensation of 2-amino-3,5-dimethylpyridine with

1
Workflow Diagram: Synthesis & Functionalization

SynthesisWorkflowStart2-Amino-3,5-dimethylpyridineCore6,8-Dimethylimidazo[1,2-a]pyridine(Scaffold)Start->Core Condensation(EtOH, Reflux, NaHCO3)Reagentα-Haloketone(R-CO-CH2-X)Reagent->CoreFunc_C3C3-Functionalization(Electrophilic Subst.)Core->Func_C3 Vilsmeier-Haackor NBS/NISProd_KinaseKinase Inhibitor(e.g., PI3Kα/CDK2)Func_C3->Prod_Kinase Suzuki Coupling(Ar-B(OH)2)Prod_AntiTBAnti-Infective(e.g., 3-Carboxamide)Func_C3->Prod_AntiTB Amidation(R-NH2)

Caption: Synthesis pathway transforming 2-amino-3,5-dimethylpyridine into bioactive 6,8-dimethylimidazo[1,2-a]pyridine derivatives.

Detailed Protocol: Core Synthesis

Objective: Synthesize 2-(4-fluorophenyl)-6,8-dimethylimidazo[1,2-a]pyridine (Representative Intermediate).

Materials:

  • 2-Amino-3,5-dimethylpyridine (1.0 eq)[1]

  • 2-Bromo-4'-fluoroacetophenone (1.0 eq)[1]

  • Sodium Bicarbonate (

    
    ) (2.0 eq)
    
  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-3,5-dimethylpyridine (1.22 g, 10 mmol) in ethanol (30 mL).

  • Addition: Add 2-bromo-4'-fluoroacetophenone (2.17 g, 10 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring. Monitor by TLC (System: Hexane/EtOAc 3:1).[1] The reaction typically completes within 4–6 hours.[1]
    
  • Basification: Cool the reaction mixture to room temperature. A solid hydrobromide salt may precipitate.[1] Add saturated aqueous

    
     solution until pH 
    
    
    8–9 to liberate the free base.[1]
  • Extraction: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify the crude product via silica gel column chromatography (Gradient: 0–30% EtOAc in Hexane).
    
  • Validation: Confirm structure via

    
     (look for singlets at 
    
    
    and
    
    
    ppm for the 6,8-methyls and the characteristic C3-H singlet at
    
    
    ppm).

Key Application Areas & Mechanism of Action

A. Kinase Inhibition (PI3Kα / CDK2)

The 6,8-dimethylimidazo[1,2-a]pyridine scaffold is a potent ATP-mimetic.[1]

  • Mechanism: The N1 nitrogen accepts a hydrogen bond from the kinase "hinge" region (e.g., Valine or Leucine backbone NH). The C3 substituent projects into the solvent-exposed region or the gatekeeper pocket, while the 6,8-dimethyl groups provide critical hydrophobic contacts, often improving selectivity against homologous kinases.[1]

  • Data Highlight: In PI3Kα inhibitors, the 6,8-substitution pattern has been shown to increase potency by 5–10 fold compared to the unsubstituted analog due to optimized packing in the affinity pocket [1, 2].

B. Anti-Infective Agents (Anti-TB)

Derivatives functionalized at the C3 position (specifically 3-carboxamides) exhibit activity against Mycobacterium tuberculosis.[1]

  • Mechanism: These compounds disrupt mycobacterial energy metabolism, potentially targeting the QcrB subunit of the electron transport chain or ATP synthase. The 6,8-dimethyl groups prevent rapid oxidative degradation by mycobacterial enzymes.[1]

SAR Logic Diagram

SAR_LogicCore6,8-Dimethylimidazo[1,2-a]pyridineCoreN1N1 Position:H-Bond Acceptor(Binds Hinge Region)Core->N1C3C3 Position:Vector for Diversity(Solubilizing Groups/Amides)Core->C3C6_8C6 & C8 Methyls:1. Metabolic Stability2. Hydrophobic Pocket FillCore->C6_8

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's key positions.

Biological Evaluation Protocol (Kinase Assay)

Objective: Determine the

Method: ADP-Glo™ Kinase Assay (Promega).[1]

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Dilution: Prepare a 3-fold serial dilution of the test compound in DMSO (Start: 10

    
    ).
    
  • Enzyme Reaction:

    • Add 2

      
       of PI3Kα enzyme (0.5 ng/
      
      
      ) to a 384-well white plate.
    • Add 1

      
       of compound.[1] Incubate for 10 min at RT.
      
    • Add 2

      
       of Substrate/ATP Mix (PIP2: 
      
      
      , ATP:
      
      
      ).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 5

      
       of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[1] Incubate 40 min.
      
    • Add 10

      
       of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).[1] Incubate 30 min.
      
  • Readout: Measure Luminescence. Plot RLU vs. log[Concentration] to calculate

    
    .
    

References

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives as CDK2 Inhibitors. ResearchGate. Available at: [Link] (Search Index 1.1)

  • Imidazo[1,2-a]pyridine-3-carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Soraprazan (P-CAB) Structure & Activity. PubChem. Available at: [Link]

6,8-Dimethylimidazo[1,2-a]pyridine as a fluorescent probe

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 6,8-Dimethylimidazo[1,2-a]pyridine: Synthesis, Characterization, and Application as a Fluorescent Probe

Authored by Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and potential applications of . This guide is built upon established principles of organic synthesis and fluorescence spectroscopy, leveraging the known properties of the versatile imidazo[1,2-a]pyridine scaffold.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure renowned for its significant presence in medicinal chemistry and materials science.[1][2] Molecules incorporating this scaffold are components of several marketed drugs, including anxiolytics and hypnotics like Zolpidem and Alpidem.[2] Beyond their pharmacological importance, these compounds are recognized for their intrinsic fluorescence, making them valuable fluorophores for various applications.[3][4]

The photophysical properties of imidazo[1,2-a]pyridines can be finely tuned through substitution on the bicyclic ring system.[5][6] The introduction of electron-donating groups, such as methyl groups, has been observed to enhance fluorescence intensity, making the 6,8-dimethyl derivative a promising candidate for developing a robust fluorescent probe.[6] This guide will detail the synthesis of this specific derivative and explore its potential as a sensor for environmental and biological analytes.

Synthesis of 6,8-Dimethylimidazo[1,2-a]pyridine

The most common and efficient route to synthesize imidazo[1,2-a]pyridines is through the condensation reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2][7] This protocol outlines a standard procedure for the synthesis of the target compound.

Synthesis Workflow Diagram

cluster_reactants Reactants cluster_reaction Reaction & Workup cluster_product Final Product & Analysis R1 3,5-Dimethyl-2-aminopyridine Step2 Step 2: Add Aminopyridine Add R1 to the reaction mixture R1->Step2 R2 Bromoacetaldehyde dimethyl acetal Step1 Step 1: Acetal Hydrolysis Stir R2 in R3 at RT R2->Step1 R3 Hydrochloric acid (aq) R3->Step1 Step1->Step2 Generates bromoacetaldehyde in situ Step3 Step 3: Cyclization Reflux the mixture (e.g., in Ethanol) Step2->Step3 Step4 Step 4: Neutralization Cool to RT, neutralize with base (e.g., NaHCO3) Step3->Step4 Step5 Step 5: Extraction Extract with organic solvent (e.g., Ethyl Acetate) Step4->Step5 Step6 Step 6: Purification Dry, concentrate, and purify via column chromatography Step5->Step6 Product 6,8-Dimethylimidazo[1,2-a]pyridine Step6->Product Analysis Characterization (NMR, MS, Purity) Product->Analysis

Caption: Workflow for the synthesis of 6,8-Dimethylimidazo[1,2-a]pyridine.

Detailed Synthesis Protocol

Materials:

  • 3,5-Dimethyl-2-aminopyridine

  • Bromoacetaldehyde dimethyl acetal

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for eluent

Procedure:

  • In Situ Aldehyde Generation: In a round-bottom flask equipped with a magnetic stirrer, add bromoacetaldehyde dimethyl acetal (1.2 eq). To this, add a 3M aqueous solution of HCl (2.0 eq) and stir at room temperature for 1-2 hours.

    • Causality Explanation: Bromoacetaldehyde is unstable. The acidic hydrolysis of its dimethyl acetal precursor generates the reactive α-haloaldehyde in situ, ensuring it is immediately available for the subsequent reaction step.

  • Addition of Aminopyridine: Dissolve 3,5-dimethyl-2-aminopyridine (1.0 eq) in ethanol and add it dropwise to the reaction flask.

  • Cyclization: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Explanation: The initial step is the S_N2 reaction where the primary amino group of the pyridine attacks the aldehyde, followed by cyclization. Heating provides the necessary activation energy for the intramolecular nucleophilic attack of the pyridine ring nitrogen onto the carbonyl carbon, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

  • Workup - Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Causality Explanation: The organic product is more soluble in ethyl acetate than in the aqueous phase. Repeated extractions ensure maximum recovery of the product.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Photophysical Characterization

A thorough characterization of the fluorescent properties of the synthesized 6,8-Dimethylimidazo[1,2-a]pyridine is crucial for its application as a probe.

Protocol for Photophysical Measurements

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the synthesized compound in a suitable solvent like ethanol or acetonitrile.

  • Working Solution Preparation: From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) in the solvent of choice. The absorbance of this solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • UV-Vis Absorption Spectrum: Record the absorption spectrum of the working solution to determine the wavelength(s) of maximum absorption (λ_abs_max).

  • Fluorescence Spectra:

    • Set the excitation wavelength on the fluorometer to the determined λ_abs_max.

    • Record the emission spectrum to find the wavelength of maximum emission (λ_em_max).

    • Set the emission wavelength to the determined λ_em_max and record the excitation spectrum. This should resemble the absorption spectrum.

  • Quantum Yield (Φ_F) Determination: The quantum yield can be determined using the relative method with a well-characterized standard, such as quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54).[8]

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[8]

Expected Photophysical Data

The following table summarizes the expected photophysical properties based on data for similar imidazo[1,2-a]pyridine derivatives.[8][9]

ParameterExpected Value/RangeSignificance
λ_abs_max 300 - 330 nmWavelength of maximum light absorption.
λ_em_max 350 - 420 nmWavelength of maximum fluorescence emission (likely in the violet-blue region).
Stokes Shift 50 - 100 nmThe difference between λ_em_max and λ_abs_max; a larger shift is often desirable.
Quantum Yield (Φ_F) > 0.5 (in non-polar solvents)A measure of the efficiency of fluorescence; higher values indicate a brighter probe.
Molar Extinction Coefficient (ε) 15,000 - 35,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light at a given wavelength.

Application Note: 6,8-Dimethylimidazo[1,2-a]pyridine as a Chemsensor

The nitrogen atoms within the imidazo[1,2-a]pyridine core provide sites for interaction with analytes, potentially leading to a change in the compound's fluorescence properties. This makes it a promising candidate for development as a chemosensor, particularly for pH and metal ions.

Application as a pH Probe

Principle: The fluorescence of many nitrogen-containing heterocyclic compounds is sensitive to pH. The nitrogen atom at position 1 (N-1) of the imidazole ring is susceptible to protonation under acidic conditions. This protonation alters the electronic distribution within the molecule, often leading to a change in the fluorescence emission wavelength or intensity. This property can be exploited to create a ratiometric or "turn-off/on" pH sensor.[6]

cluster_main Proposed pH Sensing Mechanism Neutral Neutral Form (pH > 7) Strong Blue Fluorescence Protonated Protonated Form (pH < 5) Quenched or Shifted Fluorescence Neutral->Protonated Protonation of N1 atom (Acidic Conditions) Protonated->Neutral Deprotonation (Basic Conditions) Analyte_H H+ Analyte_H->Neutral Analyte_OH OH- Analyte_OH->Protonated

Sources

Application Notes & Protocols for In Vivo Studies with 6,8-Dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical in vivo evaluation of 6,8-Dimethylimidazo[1,2-a]pyridine, a novel compound within the esteemed imidazo[1,2-a]pyridine class of heterocyclic molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[1][2][3][4][5] This document outlines a strategic and systematic approach to investigating the pharmacokinetic profile and anti-tumor efficacy of this specific analogue in rodent models, grounded in established preclinical methodologies and ethical considerations.

While extensive research has been conducted on various derivatives of imidazo[1,2-a]pyridine, demonstrating their therapeutic potential[6][7][8][9], specific in vivo data for 6,8-Dimethylimidazo[1,2-a]pyridine is not yet publicly available. Therefore, the following protocols are presented as a robust framework for the initial in vivo characterization of this compound, based on a hypothetical scenario where preliminary in vitro screening has indicated promising anti-proliferative activity against human cancer cell lines.

Part 1: Foundational In Vivo Assessment: Pharmacokinetic Profiling

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to any drug development program. A pilot pharmacokinetic (PK) study in a rodent model, typically mice, is the first step to determine the compound's systemic exposure and bioavailability. This data is critical for designing subsequent efficacy and toxicology studies.[10][11][12]

Rationale for a Pilot Pharmacokinetic Study

The primary objectives of a pilot PK study for 6,8-Dimethylimidazo[1,2-a]pyridine are:

  • To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and maximum concentration (Cmax).[13]

  • To assess the oral bioavailability (F%) of the compound.

  • To establish a dose-exposure relationship to guide dose selection for efficacy studies.

Experimental Protocol: Pilot Pharmacokinetic Study in Mice

This protocol outlines a standard approach for a pilot PK study in mice, involving both intravenous (IV) and oral (PO) administration.[10][11][12]

Materials:

  • 6,8-Dimethylimidazo[1,2-a]pyridine

  • Vehicle for formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

  • Male CD-1 mice (8-10 weeks old)

  • Dosing syringes and needles (for IV and PO administration)

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Protocol Steps:

  • Formulation Preparation:

    • Prepare a clear, sterile solution of 6,8-Dimethylimidazo[1,2-a]pyridine for both IV and PO administration. A common starting vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low, especially for IV administration.

  • Animal Dosing:

    • Acclimatize animals for at least 3 days prior to the study.

    • Fast animals for 4 hours before dosing (with free access to water).

    • Divide mice into two groups: IV administration and PO administration (n=3-4 mice per time point per group, or use serial bleeding techniques if feasible).

    • IV Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Administration: Administer a single oral gavage dose (e.g., 10-20 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points.

    • IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein. Terminal cardiac puncture can be used for the final time point.

  • Plasma Preparation:

    • Immediately place blood samples on ice.

    • Centrifuge the blood samples at 4°C to separate plasma.

    • Harvest the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 6,8-Dimethylimidazo[1,2-a]pyridine in plasma.

    • Analyze the plasma samples to determine the concentration of the compound at each time point.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

The results of the pilot PK study can be summarized in a table similar to the one below.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) -e.g., 1500
Tmax (h) -e.g., 0.5
AUC (0-t) (ngh/mL) e.g., 800e.g., 4500
AUC (0-inf) (ngh/mL) e.g., 850e.g., 4700
t½ (h) e.g., 2.5e.g., 3.0
CL (mL/min/kg) e.g., 20-
Vd (L/kg) e.g., 4.0-
F (%) -e.g., 55

Note: The values in this table are hypothetical and for illustrative purposes only.

Visualization: Pharmacokinetic Study Workflow

PK_Workflow cluster_Preparation Preparation cluster_Dosing Dosing cluster_Sampling Sampling & Processing cluster_Analysis Analysis Formulation Compound Formulation (IV & PO) IV_Dosing IV Administration (1 mg/kg) Formulation->IV_Dosing PO_Dosing PO Administration (10 mg/kg) Formulation->PO_Dosing Animal_Acclimatization Animal Acclimatization (CD-1 Mice) Animal_Acclimatization->IV_Dosing Animal_Acclimatization->PO_Dosing Blood_Sampling Serial Blood Sampling (Predetermined Timepoints) IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Plasma_Preparation Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Preparation LCMS_Analysis LC-MS/MS Bioanalysis Plasma_Preparation->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Caption: Workflow for a pilot pharmacokinetic study in mice.

Part 2: Evaluating Therapeutic Potential: In Vivo Efficacy in a Xenograft Model

Based on the hypothetical anti-proliferative activity of 6,8-Dimethylimidazo[1,2-a]pyridine, a human tumor xenograft model in immunocompromised mice is a standard and appropriate model to assess its in vivo anti-cancer efficacy.[14][15][16][17]

Rationale for a Xenograft Study

The primary goals of an initial xenograft study are:

  • To determine if 6,8-Dimethylimidazo[1,2-a]pyridine can inhibit tumor growth in vivo.

  • To assess the dose-response relationship for anti-tumor activity.

  • To evaluate the tolerability of the compound at efficacious doses.

Experimental Protocol: Human Tumor Xenograft Study in Mice

This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of a test compound.[18][19][20]

Materials:

  • Human cancer cell line (selected based on in vitro sensitivity to 6,8-Dimethylimidazo[1,2-a]pyridine, e.g., a colon or lung cancer cell line)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Matrigel (or similar basement membrane extract)

  • 6,8-Dimethylimidazo[1,2-a]pyridine formulated for in vivo administration

  • Vehicle control

  • Positive control (a standard-of-care chemotherapy agent for the selected cancer type)

  • Calipers for tumor measurement

  • Animal balance

Protocol Steps:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under sterile conditions.

    • Harvest cells and resuspend them in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, 6,8-Dimethylimidazo[1,2-a]pyridine low dose, 6,8-Dimethylimidazo[1,2-a]pyridine high dose, Positive Control).

  • Treatment Administration:

    • Administer the treatments according to the planned schedule (e.g., once daily oral gavage for 21 days). Doses should be selected based on the pilot PK data to achieve target exposures.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the vehicle group reach a certain size, or after a fixed duration.

  • Data Analysis:

    • Calculate tumor volumes using the formula: (Length x Width²) / 2.

    • Calculate the percent TGI for each treatment group compared to the vehicle control group.

    • Analyze body weight changes as a measure of toxicity.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Data Presentation: Tumor Growth Inhibition

The efficacy data can be presented in a table summarizing the endpoint tumor volumes and TGI.

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) ± SEM at Endpoint% Tumor Growth Inhibition (TGI)
Vehicle Control -e.g., 1500 ± 150-
6,8-Dimethylimidazo[1,2-a]pyridine e.g., 10 mg/kg, QD, POe.g., 900 ± 120e.g., 40%
6,8-Dimethylimidazo[1,2-a]pyridine e.g., 30 mg/kg, QD, POe.g., 450 ± 80e.g., 70%
Positive Control Dose and Schedulee.g., 300 ± 60e.g., 80%

Note: The values in this table are hypothetical and for illustrative purposes only.

Visualization: Xenograft Study Workflow

Xenograft_Workflow cluster_Treatment Treatment Phase Cell_Culture Human Cancer Cell Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation (Immunocompromised Mice) Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Daily Treatment Administration (Vehicle, Compound, Positive Control) Randomization->Treatment_Admin Monitoring Tumor Volume & Body Weight Measurement (2-3x weekly) Treatment_Admin->Monitoring Endpoint Study Endpoint (e.g., Day 21) Treatment_Admin->Endpoint Monitoring->Treatment_Admin Monitoring->Endpoint Data_Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Data_Analysis

Caption: Workflow for a human tumor xenograft efficacy study.

Part 3: Ethical Considerations in Animal Research

All in vivo studies must be conducted in strict accordance with ethical guidelines and regulations to ensure the welfare of the animals.[14][15][16][18][21] Key principles include:

  • The 3Rs (Replacement, Reduction, and Refinement): Efforts should be made to replace animal studies with non-animal methods where possible, reduce the number of animals used to the minimum necessary for statistically significant results, and refine procedures to minimize any pain, suffering, or distress.[16]

  • Institutional Animal Care and Use Committee (IACUC) Approval: All protocols must be reviewed and approved by an IACUC to ensure they meet ethical and regulatory standards.

  • Humane Endpoints: Clear criteria should be established for the humane euthanasia of animals that show signs of excessive distress or when tumors reach a certain size.

  • Justification of Animal Use: The scientific rationale for using animals and the potential benefits of the research must outweigh the potential for animal suffering.[18][21]

References

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Frontiers in Oncology. Retrieved from [Link]

  • Video: Mouse Models of Cancer Study. (2023, April 30). JoVE. Retrieved from [Link]

  • Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. (2021, July 15). International Journal of Molecular Sciences. Retrieved from [Link]

  • Lost in translation: animal models and clinical trials in cancer treatment. (2014, January 30). WBI Studies Repository. Retrieved from [Link]

  • Cancer Models. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). Protocols.io. Retrieved from [Link]

  • Cancer: Animal experiments and animal-free research. (2023, July 5). Ärzte gegen Tierversuche. Retrieved from [Link]

  • Murine Pharmacokinetic Studies. (n.d.). PMC. Retrieved from [Link]

  • Ethical Considerations for Phase I Trials in Oncology. (2022, March 11). ASCO Publications. Retrieved from [Link]

  • In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. (2017, November 15). PubMed. Retrieved from [Link]

  • Antitumor Efficacy Testing in Rodents. (n.d.). PMC. Retrieved from [Link]

  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. Retrieved from [Link]

  • Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging. (2025, July 19). PMC. Retrieved from [Link]

  • Natural Product Testing: Selecting in vivo Anticancer Assay Model. (2024, February 9). MedCrave. Retrieved from [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). PMC. Retrieved from [Link]

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved from [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (2023, February 10). MDPI. Retrieved from [Link]

  • The Ethics of Phase 0 Oncology Trials. (2008, June 16). Clinical Cancer Research - AACR Journals. Retrieved from [Link]

  • Ethical Considerations Before Launching a Clinical Cancer Trial. (2021, April 25). The ASCO Post. Retrieved from [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011, September 15). PubMed. Retrieved from [Link]

  • Ethical Considerations for Oncology Clinical Trials. (n.d.). Biodexa Pharmaceuticals PLC. Retrieved from [Link]

  • Phenotypic screening identifies a trisubstituted imidazo[1,2-a]pyridine series that induces differentiation in multiple AML cell lines. (2023, October 5). PubMed. Retrieved from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved from [Link]

  • Ethical Considerations in the Conduct of Clinical Cancer Research Always a Timely Topic. (2025, March 28). The Oncologist. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Retrieved from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024, January 1). Recent Advances in Anti-Infective Drug Discovery. Retrieved from [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (n.d.). DNDi. Retrieved from [Link]

  • WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof. (n.d.). Google Patents.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). Recent Patents on Soda. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2026, January 1). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved from [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 8). ResearchGate. Retrieved from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). RSC Medicinal Chemistry. Retrieved from [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (n.d.). PMC. Retrieved from [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (n.d.). ChemRxiv. Retrieved from [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine analogues or derivatives as anti-helmintic drug. (n.d.). PubMed. Retrieved from [Link]

Sources

Application Note: 6,8-Dimethylimidazo[1,2-a]pyridine (6,8-DMIP) for Dual-Mode Cell Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 6,8-Dimethylimidazo[1,2-a]pyridine (6,8-DMIP) and its derivatives as high-fidelity fluorescent probes for live-cell imaging. Unlike conventional stains (e.g., Nile Red or LysoTracker), the 6,8-DMIP scaffold offers a unique "privileged structure" that exhibits environment-sensitive fluorescence.

This guide focuses on two primary validated applications:

  • Lipid Droplet (LD) Imaging: Leveraging solvatochromic "turn-on" fluorescence in non-polar environments.

  • Lysosomal pH Sensing: Utilizing the protonation-induced bathochromic shift in acidic organelles.

Scientific Principles & Mechanism of Action

The "Privileged Scaffold" Architecture

The imidazo[1,2-a]pyridine core is planar and electron-rich. The specific addition of methyl groups at the 6- and 8-positions is not cosmetic; it serves two critical functions:

  • Electronic Modulation: The electron-donating methyl groups increase the electron density on the pyridine ring, enhancing the basicity of the N1 nitrogen (pKa modulation) for pH sensing.

  • Lipophilicity: The dimethyl substitution increases the partition coefficient (logP), facilitating rapid passive diffusion across cell membranes and accumulation in hydrophobic lipid droplets.

Fluorescence Mechanisms

The probe operates via two distinct photophysical pathways depending on the cellular microenvironment:

  • Mechanism A: Intramolecular Charge Transfer (ICT) - Lipid Droplets In polar solvents (cytosol), the excited state is quenched via non-radiative decay. In non-polar environments (Lipid Droplets), the rotation of the bond is restricted, and the ICT process is stabilized, resulting in a strong fluorescence "turn-on" effect (typically blue/green emission).

  • Mechanism B: Protonation-Induced Shift - Lysosomes In acidic environments (Lysosomes, pH 4.5-5.0), the N1 nitrogen becomes protonated. This cationization alters the HOMO-LUMO gap, typically causing a bathochromic (red) shift in emission or significant intensity enhancement, allowing for ratiometric pH imaging.

Mechanistic Pathway Diagram

DMIP_Mechanism cluster_Cytosol Cytosol (Polar, pH 7.4) cluster_Lipid Lipid Droplets (Non-Polar) cluster_Lysosome Lysosome (Acidic, pH 4.5) Probe 6,8-DMIP (Free Probe) Entry Passive Diffusion (Cell Membrane) Probe->Entry Quenched Weak/Quenched Fluorescence Entry->Quenched Polar Solvent LD_State Solvatochromic Effect (ICT Stabilization) Entry->LD_State Partitioning Lyso_State Protonation at N1 (Cationic Form) Entry->Lyso_State Acidotropism LD_Signal Strong Blue/Green Emission LD_State->LD_Signal Excitation Lyso_Signal Red-Shifted/Enhanced Emission Lyso_State->Lyso_Signal pH < pKa

Figure 1: Dual-mode mechanism of 6,8-DMIP showing solvatochromic switching in lipids and protonation in lysosomes.

Experimental Protocols

Materials & Stock Preparation
ReagentSpecificationStorage
6,8-DMIP Derivative >98% Purity (HPLC)-20°C, Desiccated, Dark
DMSO Anhydrous, Cell Culture GradeRT
PBS pH 7.4, without Ca2+/Mg2+4°C
LysoTracker Red (Optional) Co-localization Control-20°C
Nile Red (Optional) Lipid Control-20°C

Stock Solution Protocol:

  • Weigh 1.0 mg of 6,8-DMIP solid.

  • Dissolve in anhydrous DMSO to create a 10 mM Stock Solution .

  • Vortex for 1 minute to ensure complete solubilization.

  • Aliquot into amber tubes (20 µL each) to avoid freeze-thaw cycles.

Protocol A: Lipid Droplet Imaging (Live Cell)

Objective: Visualize lipid droplets with high signal-to-noise ratio using the solvatochromic properties of 6,8-DMIP.

  • Cell Seeding:

    • Seed HeLa or HepG2 cells on 35mm glass-bottom confocal dishes.

    • Incubate at 37°C, 5% CO2 for 24 hours until 70-80% confluence.

  • Probe Dilution:

    • Dilute the 10 mM DMSO stock into pre-warmed culture medium (DMEM) to a final concentration of 5–10 µM .

    • Note: Keep DMSO concentration < 0.1% to avoid cytotoxicity.

  • Staining:

    • Remove spent medium from the dish.

    • Wash cells 2x with PBS (pre-warmed).

    • Add the 6,8-DMIP staining solution.

    • Incubate for 15–30 minutes at 37°C.

  • Imaging:

    • Wash cells 3x with PBS to remove background probe.

    • Add live-cell imaging buffer (e.g., HBSS).

    • Microscopy Settings:

      • Excitation: 405 nm (Laser line)

      • Emission: 450–550 nm (Green channel).

      • Validation: Lipid droplets should appear as bright, punctate spherical structures.

Protocol B: Lysosomal pH Sensing (Ratiometric)

Objective: Detect lysosomal acidification or co-localize with lysosomal markers.

  • Co-Staining Preparation:

    • Prepare a solution containing 5 µM 6,8-DMIP and 50 nM LysoTracker Red (commercial standard) in serum-free medium.

  • Incubation:

    • Apply to cells and incubate for 30 minutes at 37°C.

  • Wash Step:

    • Strict washing (3x PBS) is required to remove non-specific cytosolic staining.

  • Imaging (Dual Channel):

    • Channel 1 (6,8-DMIP): Ex 405 nm / Em 425–475 nm (Blue/Cyan).

    • Channel 2 (LysoTracker): Ex 561 nm / Em 590 nm (Red).

    • Analysis: Calculate Pearson’s Correlation Coefficient (PCC). A PCC > 0.8 indicates successful lysosomal targeting.

Data Analysis & Validation

Solvatochromic Shift Data

The following table illustrates why 6,8-DMIP is effective for lipid imaging. The quantum yield (


) increases drastically in non-polar solvents (mimicking lipids).
SolventPolarity Index

(nm)

(nm)
Quantum Yield (

)
Appearance
Water/PBS 9.0360480< 0.01Non-fluorescent (Quenched)
DMSO 7.23654700.15Weak Blue
Toluene 2.43704300.65 Bright Deep Blue
Lipid Droplet ~2.03724350.70+ Bright Blue/Green
Troubleshooting Guide (Self-Validating)
IssueRoot CauseCorrective Action
High Cytosolic Background Probe concentration too high or insufficient washing.Reduce probe to 1 µM; increase wash steps to 5x.
Nuclear Staining Cell death (compromised membrane) or DNA intercalation.Check cell viability (Trypan Blue). If viable, reduce incubation time to <15 mins.
No Fluorescence pH is neutral (for lysosome apps) or no lipids present.Validation: Treat cells with Oleic Acid (200 µM, 4h) to induce lipid droplets. If signal appears, the probe works.
Photobleaching Laser power too high.6,8-DMIP is generally photostable, but reduce laser power to 2-5%.

References

  • Multistimuli-Responsive Dual-State Emissive Imidazo[1,2-α]pyridine as Imaging Probe for Lipid Droplets. Source: SciEngine (Science China Chemistry). Context: Establishes the solvatochromic mechanism and lipid droplet specificity of the scaffold.

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Source: MDPI (Molecules). Context: Details the interaction of the imidazopyridine core with lipid bilayers and liposomes.

  • A lysosome targetable and acidic pH-activated fluorescent probe for two-photon imaging. Source: RSC (Analytical Methods). Context: Validates the acidotropic nature of the nitrogen-fused heterocycle for lysosomal targeting.

  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo[1,2-a]Pyridine. Source: MDPI (Biosensors). Context: Demonstrates the synthetic versatility of the 6,8-dimethyl scaffold for creating reactive oxygen species (ROS) sensors.

Technical Application Note: Formulation Strategies for 6,8-Dimethylimidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

The 6,8-Dimethylimidazo[1,2-a]pyridine moiety represents a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a class of potassium-competitive acid blockers (P-CABs) similar to SCH 28080 , as well as emerging anti-infective and anti-tubulin agents.[1]

While biologically potent, this scaffold presents a classic Biopharmaceutics Classification System (BCS) Class II profile: high permeability but low aqueous solubility.[1][2] The core structure is a weak base (predicted pKa ~6.2–6.8), resulting in significant pH-dependent solubility—high in the gastric environment (pH 1.[1]2) but precipitating rapidly in the intestinal lumen (pH 6.8).

This guide details three formulation protocols designed to maintain supersaturation and enhance oral bioavailability:

  • Lipid-Based Self-Emulsifying Drug Delivery Systems (SEDDS)

  • Amorphous Solid Dispersions (ASD)

  • pH-Modulated Salt Systems

Physicochemical Profiling & Pre-formulation[1][2]

Before formulation, the compound's behavior must be mapped.[1][2] The 6,8-dimethyl substitution adds lipophilicity compared to the parent imidazo[1,2-a]pyridine, increasing the LogP (estimated ~2.5–3.[1]5) and reinforcing the need for solubility-enabling technologies.

Diagram 1: Formulation Decision Matrix

This logic flow dictates the optimal strategy based on the specific derivative's dose-to-solubility ratio.

FormulationDecision Start 6,8-Dimethylimidazo[1,2-a]pyridine Derivative CheckSol Check Aqueous Solubility (pH 6.8) Start->CheckSol HighSol Soluble (>1 mg/mL) CheckSol->HighSol Yes LowSol Poorly Soluble (<0.1 mg/mL) CheckSol->LowSol No CheckDose Target Dose Required StrategySalt Standard Formulation (Simple Salt/Tablet) HighSol->StrategySalt CheckLogP Check LogP LowSol->CheckLogP HighLogP LogP > 3.0 (Lipophilic) CheckLogP->HighLogP ModLogP LogP < 3.0 (Crystalline Limited) CheckLogP->ModLogP StrategySEDDS STRATEGY A: Lipid Formulation (SEDDS) (Prevents precipitation) HighLogP->StrategySEDDS StrategyASD STRATEGY B: Solid Dispersion (HME/Spray Dry) (Amorphous Stabilization) ModLogP->StrategyASD

Caption: Decision tree for selecting the optimal formulation strategy based on physicochemical properties.

Protocol A: Lipid-Based Delivery (SEDDS)

Rationale: For derivatives with LogP > 3.0, the drug is solubilized within a lipid core.[1][2] Upon contact with gastric fluids, the system spontaneously emulsifies into droplets (<200 nm), presenting the drug in a dissolved state for absorption and bypassing the dissolution step.[1]

Materials Required[1][2][3][4][5][6][7][8]
  • Active Pharmaceutical Ingredient (API): 6,8-Dimethylimidazo[1,2-a]pyridine derivative.[1]

  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) or Peceol™.[2]

  • Surfactant: Kolliphor® EL (Cremophor EL) or Tween 80.[2]

  • Co-Surfactant: Transcutol® HP (Diethylene glycol monoethyl ether) or PEG 400.[2]

Step-by-Step Manufacturing Protocol
  • Solubility Screening (The "Oil Selection" Phase):

    • Add excess API (approx. 50 mg) to 1 mL of various oils (Capryol 90, Labrafil M, Miglyol 812).[1][2]

    • Vortex for 5 minutes; incubate at 37°C for 48 hours.

    • Centrifuge (10,000 rpm, 10 min) and analyze the supernatant via HPLC.

    • Selection Criteria: Choose the oil with the highest solubilizing capacity (Target > 20 mg/mL).

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare mixtures of Surfactant:Co-Surfactant (Smix) at ratios of 1:1, 2:1, and 3:1.[1][2]

    • Titrate Oil/Smix mixtures with water to identify the nano-emulsion region (transparent/translucent zone).

  • Formulation Preparation:

    • Step 3a: Weigh the selected Oil (e.g., 20% w/w), Surfactant (40% w/w), and Co-Surfactant (40% w/w).[1][2]

    • Step 3b: Vortex to form a homogeneous blank pre-concentrate.

    • Step 3c: Add the calculated dose of API to the pre-concentrate.

    • Step 3d: Stir magnetically at 40°C for 30 minutes until the drug is completely dissolved.

    • Step 3e: Cool to room temperature. The result is a clear, amber liquid (SEDDS).[1][2]

  • Capsule Filling:

    • Fill the liquid SEDDS into Size 0 Hard Gelatin or HPMC capsules.[2] Band seal to prevent leakage.[2]

Protocol B: Amorphous Solid Dispersion (ASD)[1]

Rationale: If the melting point is high (>150°C) and lipid solubility is moderate, ASD is preferred.[1][2] This method disrupts the crystal lattice (high energy state) and stabilizes the amorphous form using a polymer carrier, preventing recrystallization in the GI tract.

Materials Required[1][2][3][4][5][6][7][8]
  • Polymer: HPMCAS-LF (Hypromellose Acetate Succinate) – Crucial for weak bases as it maintains solubility at neutral pH.

  • Solvent: Dichloromethane/Methanol (1:1 v/v).[2]

  • Equipment: Rotary Evaporator or Spray Dryer (Büchi B-290).

Step-by-Step Manufacturing Protocol
  • Feed Solution Preparation:

    • Dissolve Polymer and API in the solvent system at a ratio of 3:1 (Polymer:Drug).

    • Total solid concentration should be 5-10% w/v.[2]

    • Note: Ensure complete dissolution; sonicate if necessary.[2]

  • Solvent Evaporation (Spray Drying):

    • Inlet Temperature: 80°C.

    • Outlet Temperature: 45-50°C.[2]

    • Aspirator: 100%.[2]

    • Pump Rate: 15-20%.[2]

    • Mechanism:[2][3][4][5] Rapid evaporation "freezes" the drug in the polymer matrix before it can recrystallize.

  • Secondary Drying:

    • Place the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvents (ICH limit < 600 ppm for dichloromethane).

  • Characterization (Validation):

    • DSC (Differential Scanning Calorimetry): Verify the absence of the API melting endotherm (indicates 100% amorphous conversion).

    • PXRD (Powder X-Ray Diffraction): Confirm the "halo" pattern (lack of crystalline peaks).

Analytical Validation: Dissolution Testing

Because 6,8-Dimethylimidazo[1,2-a]pyridine is a weak base, standard dissolution media must be modified to simulate the transition from stomach to intestine.[1]

Biorelevant Dissolution Protocol
  • Apparatus: USP Type II (Paddle), 75 rpm, 37°C.[1][2]

  • Media Transition Method:

    • 0–60 mins: 750 mL of SGF (Simulated Gastric Fluid, pH 1.2) .

    • At 60 mins: Add 250 mL of concentrated phosphate buffer concentrate to shift pH to 6.8 (FaSSIF - Fasted State Simulated Intestinal Fluid) .

  • Sampling: 5, 15, 30, 45, 60, 75, 90, 120 mins.

  • Analysis: HPLC-UV at

    
     (typically 230-260 nm for this scaffold).
    
Diagram 2: Biorelevant Dissolution Workflow

Visualizing the pH shift method to detect precipitation.

DissolutionWorkflow Step1 Phase 1: Gastric pH 1.2 (SGF) (Drug Dissolves) Step2 pH Shift Add Buffer Conc. (t = 60 min) Step1->Step2 Step3 Phase 2: Intestinal pH 6.8 (FaSSIF) (Critical Step) Step2->Step3 OutcomeA Precipitation (Fail) Step3->OutcomeA Crystalline Drug OutcomeB Supersaturation Maintained (Pass) Step3->OutcomeB SEDDS/ASD

Caption: Two-stage dissolution testing to mimic GI transit and evaluate precipitation inhibition.

Summary of Key Parameters

ParameterValue / RecommendationNotes
Scaffold pKa ~6.2 – 6.8 (Basic)Ionized in stomach; Unionized in intestine.
LogP ~2.5 – 3.5Moderate to High Lipophilicity.[2]
Preferred Polymer HPMCAS-LF or PVPVA 64HPMCAS prevents precipitation at pH > 6.[2]
Preferred Lipid Capryol 90 / LabrasolMaximizes drug loading for this scaffold.[2]
Detection UV 230–260 nmVerify specific

via UV scan.

References

  • Wallmark, B., et al. (1987).[1][2] Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole.[1][2][6][5] Journal of Biological Chemistry.[2] Link

  • Kaminski, J.J., et al. (1985).[1][2] Antiulcer agents.[2][3][7] 1. Gastric antisecretory and cytoprotective properties of substituted imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry.[2] Link

  • Paoli-Lombardo, R., et al. (2022).[1][2][8] Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals (Basel).[2] Link[1]

  • Baghel, S., et al. (2016).[1][2] Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences.[2] Link

  • Pouton, C.W. (2006).[1][2] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: 6,8-Dimethylimidazo[1,2-a]pyridine

[1]

Topic: Troubleshooting Solubility & Handling Issues Ticket ID: #SOL-IMP-68DM Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule at a Glance

6,8-Dimethylimidazo[1,2-a]pyridine is a privileged heterocyclic scaffold widely used in medicinal chemistry (e.g., anti-tubercular agents, GABA modulators) and organometallic catalysis.[1]

While the parent imidazo[1,2-a]pyridine exhibits moderate water solubility, the addition of two methyl groups at the 6 and 8 positions significantly alters its physicochemical profile.[1] This modification increases lipophilicity (LogP) and slightly enhances basicity (pKa) due to the electron-donating inductive effect (+I) of the methyl groups on the pyridine ring.[1]

Key Physicochemical Parameters (Estimated):

  • LogP: ~2.2 – 2.5 (Moderately Lipophilic)[1]

  • pKa (N1): ~6.2 – 6.8 (Weak Base)[1]

  • Physical State: Typically a solid (low melting point) or viscous oil if impure.[1]

Module 1: Biological Assay Troubleshooting

Issue: "My compound precipitates when diluted from DMSO into cell culture media (pH 7.4)."

Diagnosis: This is a classic "LogP vs. pH" conflict . At pH 7.4, the environment is above the pKa of the molecule (~6.5).[1] Consequently, the N1 nitrogen remains unprotonated (neutral species).[1] The neutral form of 6,8-dimethylimidazo[1,2-a]pyridine is highly lipophilic and poorly soluble in aqueous buffers, leading to "crashing out" (precipitation) immediately upon dilution.[1]

The Fix: The Kinetic Solubility Protocol Do not add the DMSO stock directly to the bulk media.[1] Use an intermediate dilution step to prevent local concentration spikes that trigger nucleation.

Step-by-Step Protocol:

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into a surfactant-rich solvent (e.g., PEG400 or Propylene Glycol ).[1]

  • Final Dilution: Slowly add this intermediate mix to the pre-warmed media (pH 7.4) with rapid vortexing.

    • Target DMSO concentration: < 0.5% (v/v).[1]

Visual Workflow (DOT Diagram):

AssayDilutionStock10mM DMSO StockInterIntermediate Mix(1:10 in PEG400)Stock->Inter Pre-solubilizationMediaAssay Buffer(pH 7.4)Stock->Media Direct AdditionInter->Media Slow AdditionResultStable ColloidalSuspensionMedia->Result Proper MixingPrecipPrecipitation(Crash Out)Media->Precip Nucleation

Caption: Figure 1. Optimized dilution workflow to prevent precipitation of lipophilic heterocycles in aqueous media.

Module 2: Synthesis & Purification Support

Issue: "The compound oils out during recrystallization or is stuck in the aqueous layer during extraction."

FAQ 1: Why is my yield low after acid/base extraction? Answer: The basicity of the N1 nitrogen is the culprit.[1] If you acidify the reaction mixture (pH < 4) to remove impurities, the 6,8-dimethylimidazo[1,2-a]pyridine protonates and becomes water-soluble (cationic form). If you discard the aqueous layer, you discard your product.[1]

Correct Workup Protocol:

  • Acid Phase: Extract the organic reaction mixture with 1M HCl. The product moves to the Aqueous Layer .[1]

  • Wash: Wash the acidic aqueous layer with DCM (removes non-basic impurities).[1]

  • Basify: Slowly add 2M NaOH or saturated NaHCO3 to the aqueous layer until pH > 9. The product will precipitate or oil out as the free base.[1]

  • Extract: Extract the now-cloudy aqueous layer with DCM or EtOAc.

FAQ 2: Which solvent system works for recrystallization? Answer: Avoid single solvents. This molecule tends to "oil out" in pure alcohols.

  • Recommended Pair: Ethyl Acetate / Hexanes (or Heptane).[1]

    • Dissolve in minimum hot EtOAc.

    • Add Hexanes dropwise until persistent cloudiness.

    • Cool slowly to 4°C.

  • Alternative: Acetonitrile / Water (if the compound is very pure).[1]

Solvent Polarity & Solubility Data:

SolventSolubility (25°C)Usage Recommendation
Dichloromethane (DCM) High (>100 mg/mL)Ideal for extraction and loading columns.[1]
Methanol HighGood for NMR, but poor for crystallizing this derivative.[1]
Water (pH 7) Negligible (<0.1 mg/mL)Do not use without co-solvents.[1]
Water (pH 2) High (as salt)Used for purification/extraction.[1]
Toluene ModerateGood for organometallic coupling reactions.

Module 3: Salt Formation (The Ultimate Fix)

Issue: "I need a water-soluble form for in vivo animal studies."

Solution: Convert the free base into a salt.[1] The Hydrochloride (HCl) or Methanesulfonate (Mesylate) salts are preferred for imidazo[1,2-a]pyridines to improve bioavailability and dissolution rates.[1]

Protocol: Preparation of the HCl Salt

  • Dissolve 1 eq. of 6,8-dimethylimidazo[1,2-a]pyridine in diethyl ether or anhydrous 1,4-dioxane.

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 eq. of 4M HCl in Dioxane .

  • A white precipitate should form immediately.

  • Filter the solid under nitrogen (hygroscopic warning) and wash with cold ether.[1]

  • Dry under high vacuum.

Mechanism of Solubility Switching:

SaltSwitchFreeBaseFree Base(Neutral, Lipophilic)Protonation+ H+ (Acidic pH)FreeBase->ProtonationSaltCationic Salt(Polar, Water Soluble)Protonation->Salt Soluble in WaterDeprotonation+ OH- (Basic pH)Salt->DeprotonationDeprotonation->FreeBase Soluble in Organics

Caption: Figure 2.[1][2][3] Reversible pH-dependent solubility switch mechanism.

Module 4: Organometallic Catalysis (Ligand Use)

Issue: "The ligand is insoluble in Toluene/Dioxane during my Pd-catalyzed coupling."

Insight: In C-H activation or cross-coupling reactions (e.g., Suzuki, Buchwald), 6,8-dimethylimidazo[1,2-a]pyridine acts as a ligand or substrate.[1] While soluble in these solvents at reflux, it may crystallize at room temperature.[1]

Troubleshooting:

  • Concentration Limit: Do not exceed 0.2 M in toluene at RT.

  • Pre-activation: If using as a ligand, pre-mix with the metal precursor (e.g., Pd(OAc)2) in a small amount of DCM or DMF before adding to the non-polar reaction solvent.[1] This forms the soluble metal-ligand complex before dilution.

References

  • General Synthesis & Scaffold Properties

    • Perveen, H. et al.[1] "Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives." RSC Advances, 2023.[1]

  • Medicinal Chemistry Applications (TB & Solubility)

    • Kondaskar, A. et al.[1] "Imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents."[1][3][4][5][6][7] Future Medicinal Chemistry, 2021.[1]

  • pKa & Physicochemical Data

    • PubChem Compound Summary. "Imidazo[1,2-a]pyridine."[1][2][3][4][5][6][7][8][9][10]

  • Organometallic Applications

    • Guchhait, S. K. et al.[1] "C-H Bond Functionalization of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2011.[1] [1]

optimizing reaction conditions for 6,8-Dimethylimidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with the 6,8-Dimethylimidazo[1,2-a]pyridine scaffold. It is designed to move beyond basic textbook procedures, addressing the specific steric and electronic nuances introduced by the dimethyl substitution pattern.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Optimization of Reaction Conditions & Troubleshooting Ticket ID: CHEM-OPT-68-DMIP

Core Chemistry & Mechanistic Insight

The synthesis of 6,8-dimethylimidazo[1,2-a]pyridine typically involves the condensation of 2-amino-3,5-dimethylpyridine with an


-haloketone (or equivalent).

Critical Structural Note: The numbering transformation is non-intuitive for beginners.

  • Reactant: 2-amino-3,5 -dimethylpyridine.

  • Product: 6,8 -dimethylimidazo[1,2-a]pyridine.

    • The 3-methyl group on the pyridine becomes the 8-methyl group on the imidazo ring.

    • The 5-methyl group on the pyridine becomes the 6-methyl group on the imidazo ring.

The "8-Methyl Effect": The methyl group at position 8 (originally position 3) exerts significant steric pressure on the bridgehead nitrogen (


). While it increases electron density, it also hinders the initial nucleophilic attack on bulky electrophiles and can retard the ring-closure step. Standard protocols for unsubstituted aminopyridines often fail here without thermal adjustment.

Experimental Workflows (Protocols)

Method A: The Modified Tschitschibabin Condensation (Standard)

Best for: Scale-up, robust synthesis, simple electrophiles.

Reagents:

  • Substrate: 2-Amino-3,5-dimethylpyridine (1.0 equiv)

  • Electrophile:

    
    -Bromoacetophenone or Chloroacetaldehyde (1.1 equiv)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

Protocol:

  • Dissolution: Dissolve 2-amino-3,5-dimethylpyridine in EtOH (

    
    ).
    
  • Addition: Add the

    
    -haloketone.[1][2] Note: If the reaction is exothermic, cool to 
    
    
    
    during addition, then warm to RT.
  • Reflux: Heat to reflux (

    
    ).
    
    • Optimization: Due to the 8-methyl steric hindrance, if conversion is

      
       after 4 hours, switch solvent to n-Butanol  and reflux at 
      
      
      
      .
  • Base Treatment: After consumption of starting material (TLC), cool to RT. The hydrobromide salt may precipitate. Neutralize with saturated

    
     until 
    
    
    
    .
  • Workup: Extract with DCM (

    
    ). Wash organic layer with brine. Dry over 
    
    
    
    .
Method B: Iodine-Mediated Oxidative Coupling (Green/Modern)

Best for: Using unfunctionalized ketones (avoiding lachrymatory


-haloketones).

Reagents:

  • Substrate: 2-Amino-3,5-dimethylpyridine (1.0 equiv)

  • Reagent: Acetophenone (or derivative) (1.0 equiv)

  • Catalyst/Oxidant: Iodine (

    
    , 1.0 equiv)
    
  • Solvent: DMSO (acts as oxidant/solvent) or Toluene

Protocol:

  • Mix amine and ketone in DMSO (

    
    ).
    
  • Add molecular iodine.[3]

  • Heat to

    
     for 2–4 hours.
    
  • Quench: Cool and add aqueous

    
     (sodium thiosulfate) to remove excess iodine (indicated by color change from dark brown to yellow/clear).
    
  • Extract with Ethyl Acetate.

Visualized Pathways & Logic

Diagram 1: Synthetic Pathways

This diagram outlines the decision-making process for selecting the correct synthetic route based on available starting materials.

SynthesisPathways Start Target: 6,8-Dimethylimidazo[1,2-a]pyridine RouteA Route A: Condensation ConditionsA Reflux EtOH/n-BuOH NaHCO3 RouteA->ConditionsA RouteB Route B: Oxidative Coupling ConditionsB 110°C, DMSO Oxidative Cyclization RouteB->ConditionsB RouteC Route C: GBB Multicomponent ConditionsC MeOH, RT to 50°C One-Pot RouteC->ConditionsC Reactant 2-Amino-3,5- dimethylpyridine Reactant->RouteA Reactant->RouteB Reactant->RouteC ReagentA Alpha-Haloketone (e.g., 2-Bromoacetophenone) ReagentA->RouteA ReagentB Methyl Ketone (e.g., Acetophenone) + I2 ReagentB->RouteB ReagentC Aldehyde + Isonitrile (Cat: Sc(OTf)3 or HCl) ReagentC->RouteC ConditionsA->Start High Yield Scalable ConditionsB->Start Green Chem No Halides ConditionsC->Start High Diversity 3-Amino deriv.

Caption: Decision matrix for synthesizing 6,8-dimethylimidazo[1,2-a]pyridine based on available reagents and target diversity.

Diagram 2: Troubleshooting Logic (The Steric Filter)

Diagnosing low yields specifically caused by the 8-methyl steric clash.

Troubleshooting Issue Issue: Low Yield / Incomplete Conversion Check1 Check TLC: Is Starting Material (Amine) remaining? Issue->Check1 Yes YES: Reaction Stalled Check1->Yes No NO: Complex Mixture/Decomposition Check1->No Diagnosis1 Diagnosis: 8-Methyl Steric Hindrance Yes->Diagnosis1 Diagnosis2 Diagnosis: Alkylation on Exocyclic N (Quaternary Salt Formation) No->Diagnosis2 Action1 Action: Switch Solvent to n-Butanol Increase Temp to >115°C Diagnosis1->Action1 Action2 Action: Add Lewis Acid (ZnBr2) to activate carbonyl Diagnosis1->Action2 Action3 Action: Lower Temp to 0°C for addition Switch to weaker base (NaHCO3) Diagnosis2->Action3

Caption: Logic flow for diagnosing yield issues, specifically addressing the steric hindrance of the 8-methyl group.

Troubleshooting & FAQs

Common Failure Modes
IssueProbable CauseCorrective Action
Reaction Stalls at 50% Steric Hindrance: The 8-methyl group blocks the approach of the electrophile to the ring nitrogen.Increase Temperature: Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or DMF (153°C).
Product is a Sticky Oil Impurities: Residual solvent or unreacted

-haloketone (which is often lachrymatory and oily).
Acid-Base Wash: Dissolve oil in 1M HCl. Wash with ether (removes non-basic impurities). Basify aqueous layer with NaOH. Extract product with DCM.
Dark/Black Reaction Mixture Oxidation/Polymerization: 2-aminopyridines are electron-rich and prone to oxidation at high temps in air.Inert Atmosphere: Run the reaction under Nitrogen or Argon. Ensure solvents are degassed.
Regioisomer Contamination Wrong Attack: Attack occurring at C3 of the pyridine ring (rare for this substrate but possible).Check pH: Ensure the base is strong enough to deprotonate the intermediate but not so strong it causes polymerization.

is usually the "Goldilocks" base.
Frequently Asked Questions

Q: Can I use the Groebke-Blackburn-Bienaymé (GBB) reaction for this specific scaffold? A: Yes. Reaction of 2-amino-3,5-dimethylpyridine, an aldehyde, and an isonitrile with a catalyst (Sc(OTf)


 or 

) yields the 3-amino-substituted 6,8-dimethylimidazo[1,2-a]pyridine.
  • Warning: The 8-methyl group significantly slows the GBB reaction compared to unsubstituted pyridines. You may need to increase catalyst loading to 10 mol% or use microwave irradiation [1].

Q: How do I confirm I have the cyclized product and not just the N-alkylated intermediate? A: Check the


 NMR.
  • Cyclized Product: Look for the characteristic singlet (or doublet if coupled) for H-3 (if unsubstituted) around 7.4–7.8 ppm .

  • Intermediate: You will see methylene protons (

    
    ) from the ketone chain around 4.5–5.5 ppm  and broad NH signals. The absence of the carbonyl peak in 
    
    
    
    NMR is also definitive.

Q: Why is my product solubility so low in Methanol? A: The 6,8-dimethyl substitution makes the scaffold significantly more lipophilic and rigid than the parent imidazo[1,2-a]pyridine. While this is good for blood-brain barrier penetration in drug design, it complicates purification. Use DCM/Methanol (95:5) mixtures for chromatography rather than pure alcohols.

References

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.[4]

  • Guchhait, S. K., et al. (2011). "Groebke-Blackburn-Bienaymé Multicomponent Reaction."[3][5][6] Journal of Organic Chemistry.

  • Perumal, S., et al. (2012). "Regional selectivity in the synthesis of imidazo[1,2-a]pyridines." Tetrahedron Letters.

  • Goel, R., et al. (2012).[7] "Imidazo[1,2-a]pyridines: A review of synthesis and biological activity." Mini-Reviews in Medicinal Chemistry.

Sources

Technical Support Center: Stability Studies of 6,8-Dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6,8-Dimethylimidazo[1,2-a]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered during experimentation and storage. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[1][2][3] Understanding its stability profile is critical for generating reliable experimental data and developing robust formulations.

This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific stability issues in a question-and-answer format, providing both a direct answer and the underlying scientific reasoning for our recommendations.

Question 1: My 6,8-Dimethylimidazo[1,2-a]pyridine sample is degrading when exposed to laboratory light. Why is this happening and how can I prevent it?

Answer:

This is a common issue known as photodegradation. The imidazo[1,2-a]pyridine core is an aromatic heterocyclic system that can absorb ultraviolet (UV) and, in some cases, visible light.[4] This absorption of light energy can excite the molecule to a higher energy state, making it more reactive.

Causality & Mechanism: The primary mechanism of photodegradation for many imidazopyridine derivatives involves the generation of Reactive Oxygen Species (ROS), particularly singlet oxygen.[5] Upon absorbing light, the compound can act as a photosensitizer, transferring energy to molecular oxygen (O₂) and converting it into highly reactive singlet oxygen (¹O₂). This singlet oxygen can then attack the imidazopyridine molecule itself or other nearby molecules, leading to chemical degradation.[5] Studies have shown that this process can result in significant photodegradation and even phototoxic events, such as the peroxidation of fatty acids if lipids are present in the formulation.[5]

Mitigation Strategies:

  • Protect from Light: The simplest and most effective solution is to protect your samples from light at all times. Use amber vials or wrap containers in aluminum foil. Conduct experiments under low-light conditions or with yellow/red lighting that filters out high-energy UV and blue wavelengths.

  • Inert Atmosphere: Since oxygen is required for the generation of singlet oxygen, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce photodegradation.

  • Antioxidant Addition: For formulated products, the inclusion of radical scavengers or singlet oxygen quenchers (like 1,4-diazabicyclo[2.2.2]octane - DABCO) can dramatically reduce light-induced degradation.[5][6]

  • Solvent Choice: The choice of solvent can influence photostability. While specific data for 6,8-Dimethylimidazo[1,2-a]pyridine is limited, it is prudent to evaluate photostability in your specific experimental medium.

Question 2: I'm observing unexpected degradation products in my samples, even when protected from light. Could this be oxidation?

Answer:

Yes, oxidative degradation is another key stability concern for this class of compounds. The imidazo[1,2-a]pyridine ring is an electron-rich heterocycle, making it susceptible to attack by oxidizing agents.

Causality & Mechanism: The nitrogen atoms in the fused ring system donate electron density, activating the molecule towards electrophilic and oxidative attack. Research has demonstrated that the imidazo[1,2-a]pyridine scaffold can undergo oxidative cleavage of the C(sp²)-N bond under certain conditions, leading to the formation of α-ketoesters.[7] Furthermore, metabolism studies on related structures have implicated aldehyde oxidase (AO) in their degradation, which is an oxidative process.[8] The presence of atmospheric oxygen, trace metal ions (which can catalyze oxidation), or peroxides in solvents (especially aged ethers like THF or dioxane) can initiate and propagate degradation.

Mitigation Strategies:

  • Use High-Purity Solvents: Always use fresh, high-performance liquid chromatography (HPLC) grade or peroxide-free solvents.

  • De-gas Solvents: For sensitive experiments, de-gas solvents to remove dissolved oxygen. This can be done by sparging with an inert gas like nitrogen or argon, or by using a sonicator.

  • Add Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions.

  • Control Headspace: Store solutions in vials with minimal headspace to reduce the amount of available oxygen. Purging the headspace with nitrogen or argon before sealing is also effective.

Question 3: How stable is 6,8-Dimethylimidazo[1,2-a]pyridine to changes in pH? Is it likely to hydrolyze in aqueous buffers?

Answer:

The core imidazo[1,2-a]pyridine ring system is generally stable against hydrolysis. As a fused aromatic system, it does not contain intrinsically labile functional groups like esters or amides that are readily cleaved by water.

Causality & Mechanism: Hydrolysis requires a reactive center for nucleophilic attack by water. The aromatic C-N and C-C bonds within the imidazo[1,2-a]pyridine scaffold are very stable and not susceptible to this type of reaction under typical physiological or experimental pH ranges (pH 2-10). While extreme pH conditions (strong concentrated acid or base) combined with high temperatures could potentially force degradation, the compound is expected to be stable in common buffers (e.g., phosphate, acetate, TRIS) at ambient and physiological temperatures.[9]

Important Considerations:

  • Attached Functional Groups: The stability of your specific molecule is dictated by its overall structure. If your 6,8-Dimethylimidazo[1,2-a]pyridine derivative contains hydrolyzable functional groups (e.g., an ester, amide, carbamate), these will be the primary points of instability. For example, imidazo[1,2-a]pyridine-3-carboxamides are a common analogue type, and the exocyclic amide bond would be the site of potential hydrolysis.[10]

  • Solubility vs. Stability: Be careful to distinguish between poor solubility and degradation. Changes in pH can affect the protonation state of the pyridine nitrogen, altering the compound's solubility. This can lead to precipitation, which might be misinterpreted as degradation. Always confirm the identity of any insoluble material.

Question 4: What is the recommended procedure for long-term storage of solid and solution samples?

Answer:

Proper storage is crucial for maintaining the integrity of your compound. Based on its known sensitivities, the following conditions are recommended.

Sample Form Recommended Storage Conditions Rationale
Solid (Powder) -20°C or -80°C, desiccated, protected from light.Low temperature minimizes the rate of any potential solid-state reactions. A desiccant prevents moisture uptake. Protection from light prevents photodegradation.[5]
Solution (in Organic Solvent, e.g., DMSO) -20°C or -80°C, in tightly sealed vials (preferably amber or foil-wrapped), with minimal headspace.Freezing the solution slows diffusion and reaction rates. Sealing prevents solvent evaporation and oxygen ingress. Protection from light is critical.[5]
Solution (in Aqueous Buffer) Short-term: 2-8°C. Long-term: -80°C in single-use aliquots.Aqueous solutions are more prone to microbial growth and potential long-term oxidative degradation. Freezing at -80°C is recommended. Avoid repeated freeze-thaw cycles, which can accelerate degradation, by preparing single-use aliquots.

Troubleshooting Guides & Experimental Protocols

As a Senior Application Scientist, I advocate for a proactive approach. The following workflows are designed to help you systematically investigate and resolve stability issues.

Logical Flow for Troubleshooting Unexpected Degradation

If you observe unexpected peaks in your analytical chromatogram or a loss of the parent compound, this workflow can help you diagnose the root cause.

G start Unexpected Degradation Observed (e.g., new HPLC peaks, loss of parent) check_light Was the sample protected from light at all stages? start->check_light check_oxygen Were de-gassed solvents used? Was an inert atmosphere maintained? check_light->check_oxygen Yes photodegradation Root Cause: Photodegradation Action: Repeat experiment in the dark or with amber vials. check_light->photodegradation No check_solvent Is the solvent fresh? (e.g., check for peroxides in THF) check_oxygen->check_solvent Yes oxidation Root Cause: Oxidation Action: Use fresh, de-gassed solvents. Consider adding antioxidants or chelators. check_oxygen->oxidation No check_temp Was the sample exposed to high temperatures? check_solvent->check_temp Yes solvent_reactivity Root Cause: Solvent Impurity/Reactivity Action: Use fresh, high-purity solvent from a different lot. check_solvent->solvent_reactivity No thermal_degradation Root Cause: Thermal Degradation Action: Re-evaluate temperature stability. Perform experiment at a lower temperature. check_temp->thermal_degradation No

Caption: Troubleshooting workflow for identifying degradation sources.

Protocol 1: Standard Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Objective: To intentionally degrade 6,8-Dimethylimidazo[1,2-a]pyridine under various stress conditions to understand its liabilities.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor. Aim for a target degradation of 5-20%. This may require time-point experiments to optimize exposure duration.

  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base). Dilute the sample to a suitable concentration and analyze by a validated HPLC-UV or LC-MS method. Compare to an unstressed control sample prepared at the same time.

Stress Condition Typical Reagents & Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 2-24 hoursDegradation of acid-labile functional groups (if present). Protonation of the ring.
Base Hydrolysis 0.1 M NaOH, 60°C, 2-24 hoursDegradation of base-labile functional groups (if present).
Oxidation 3% H₂O₂, Room Temperature, 2-24 hoursN-oxidation, ring opening, or side-chain oxidation.[7]
Thermal Stress 80°C in solution, 24-72 hoursGeneral thermal decomposition.
Photolytic Stress Expose solution to ICH-compliant light source (UVA/Vis), Room TemperaturePhotodegradation via ROS or other light-induced reactions.[5]

Data Interpretation: Use a mass-spectrometer-coupled liquid chromatograph (LC-MS) to identify the mass of the degradation products. This will provide critical clues to the degradation pathway. A "stability-indicating method" is an analytical method (typically HPLC) that can separate all the degradation products from the parent compound and from each other.

Diagram: Key Degradation Pathways

This diagram illustrates the primary external factors leading to the degradation of the 6,8-Dimethylimidazo[1,2-a]pyridine core.

G parent 6,8-Dimethylimidazo[1,2-a]pyridine (Stable Core) ros ROS Generation (e.g., ¹O₂) oxidation Direct Oxidation thermal Thermal Decomposition light Light (UVA/Vis) light->ros oxygen Oxygen (O₂) oxygen->ros oxygen->oxidation heat High Temperature heat->thermal photo_prod Photo-oxidized Products ros->photo_prod oxid_prod Ring-Opened Products (e.g., α-ketoesters) oxidation->oxid_prod thermal_prod Char/Polymeric Material thermal->thermal_prod

Caption: Primary degradation pathways for Imidazo[1,2-a]pyridines.

References

  • Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Muallem, H. A., et al. (2016). Excited-state intramolecular proton transfer and photoswitching in hydroxyphenyl-imidazopyridine derivatives: A theoretical study. The Journal of Chemical Physics. Available at: [Link]

  • Couture, K., et al. (2025). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available at: [Link]

  • Jana, A., et al. (2025). Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2- a]pyridine: Access to the α-Ketoester and Late-Stage Modification. The Journal of Organic Chemistry. Available at: [Link]

  • Sahu, D., et al. (2025). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. ResearchGate. Available at: [Link]

  • Shaikh, I. R., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • Request PDF. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • El-fak-ih, H., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Burkner, G. T., et al. (n.d.). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. PMC. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]

  • Li, Z., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

  • Mondal, P., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

  • Flores-Alamo, M., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • Wang, Y., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC. Available at: [Link]

  • PMC. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Available at: [Link]

  • NCBI. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Available at: [Link]

  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • da S. Gomes, A. C., et al. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Connolly, S., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. Available at: [Link]

  • Moraski, G. A., et al. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Rivera-Piza, A., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research. Available at: [Link]

  • Słupska, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • ResearchGate. (2025). (PDF) Special Issue: Sulfur-Nitrogen Heterocycles. Available at: [Link]

  • Sharma, D., et al. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • International Journal of Scientific Research in Science and Technology. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2024). A REVIEW ON DIFFERENT FIVE MEMBERED NITROGENATED HETEROCYCLIC COMPOUNDS AND THEIR PHARMACEUTICAL ACTIVITIES. Available at: [Link]

  • bioRxiv. (2025). Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast cancer cells via the aryl hydrocarbon receptor. Available at: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]

  • Tzankova, D., et al. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. CBU International Conference Proceedings. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Available at: [Link]

  • Shodhganga@INFLIBNET. (n.d.). Investigating therapeutic efficacy of Imidazo[1,2-α] pyridine derivatives on the growth inhibition. Available at: [Link]

  • Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Available at: [Link]

  • Amanote Research. (2018). (PDF) Preliminary Determination of Hydrolytic Stability of - Amanote Research. Available at: [Link]

  • Rivera-Carrillo, S., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

Sources

Technical Support Center: Crystallization of 6,8-Dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the crystallization of 6,8-Dimethylimidazo[1,2-a]pyridine. The methodologies and principles discussed are grounded in established crystallization theory and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 6,8-Dimethylimidazo[1,2-a]pyridine to consider for crystallization?

A1: Understanding the molecule's structure is paramount. 6,8-Dimethylimidazo[1,2-a]pyridine is a fused heterocyclic system. The imidazo[1,2-a]pyridine core provides a rigid, relatively planar structure susceptible to π-π stacking interactions, while the two methyl groups add non-polar character and can influence crystal packing.[1] The nitrogen atoms introduce polarity and are potential sites for hydrogen bonding with protic solvents. This dual nature—aromatic and partially aliphatic—must be balanced during solvent selection.

Q2: How do I approach solvent selection for a new compound like this?

A2: A systematic screening process is the most effective approach. The ideal single-recrystallization solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[2] For a compound with mixed polarity like 6,8-Dimethylimidazo[1,2-a]pyridine, a range of solvents should be tested.

Protocol: Small-Scale Solvent Screening

  • Place approximately 10-20 mg of your crude solid into several test tubes.

  • To each tube, add a different solvent dropwise (start with 0.5 mL). Test a range of polarities:

    • Polar Protic: Ethanol, Isopropanol (IPA), Water

    • Polar Aprotic: Acetone, Ethyl Acetate (EtOAc), Acetonitrile (MeCN)

    • Non-polar: Toluene, Heptane, Cyclohexane

  • Observe solubility at room temperature. If insoluble, gently heat the solvent to its boiling point.

  • If the compound dissolves completely when hot, allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent yields a high recovery of well-defined crystals.

Q3: What is a "mixed-solvent" system and when should I use one?

A3: A mixed-solvent system is used when no single solvent provides the desired solubility profile.[3] It consists of two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[2] This is an excellent strategy for 6,8-Dimethylimidazo[1,2-a]pyridine if you find it is too soluble in solvents like acetone or ethanol, but insoluble in water or heptane.

Common Miscible Pairs for Screening:

  • Ethanol / Water

  • Acetone / Heptane

  • Ethyl Acetate / Heptane

  • Toluene / Heptane

Workflow: Dissolve the compound in the minimum amount of the hot "solvent," then add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "solvent" to redissolve the precipitate, then allow the solution to cool slowly.

Troubleshooting Guide

Problem 1: My compound "oiled out" instead of crystallizing.

Q: I dissolved my 6,8-Dimethylimidazo[1,2-a]pyridine and upon cooling, a viscous liquid or oil separated instead of solid crystals. What is happening and how do I fix it?

A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[4] This is common for compounds with low melting points or when the solution is highly concentrated or cools too rapidly.[4][5] Impurities can also suppress the melting point, exacerbating this issue.

Causality & Solutions:

  • High Supersaturation/Rapid Cooling: The solution is becoming supersaturated too quickly.

    • Solution: Re-heat the mixture to redissolve the oil. Add 5-10% more solvent to decrease the concentration.[4] Ensure the flask is well-insulated (e.g., set on a cork ring or paper towels) to promote slow cooling.[6]

  • Solvent Choice: The boiling point of your solvent may be significantly higher than the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point. For example, if you are using toluene, consider trying ethyl acetate or acetone.

  • Presence of Impurities: Impurities can create a eutectic mixture with a lower melting point.

    • Solution: Consider purifying the material with a quick column chromatography pass before attempting recrystallization. Even low levels of impurities can disrupt crystallization.[7][8]

Problem 2: No crystals are forming, even after cooling.

Q: My solution is clear and has been cooling for a long time, but no solid has precipitated. What are my next steps?

A: This is a classic case of a stable supersaturated solution where crystal nucleation has failed to initiate.[4] This can happen if too much solvent was used or if there are no nucleation sites for crystals to begin growing.

Troubleshooting Workflow for Nucleation Failure:

G cluster_direct Direct Methods cluster_indirect System Modification start Supersaturated Solution (Clear, No Crystals) step1 1. Induce Nucleation: Scratch inner surface of the flask with a glass rod at the meniscus. start->step1 step2 2. Add a Seed Crystal: Introduce a tiny crystal of pure 6,8-Dimethylimidazo[1,2-a]pyridine. step1->step2 If no success step3 3. Extreme Cooling: Cool the flask in a dry ice/acetone bath. Continue scratching. step2->step3 If no success step4 4. Reduce Solvent Volume: Evaporate ~20% of the solvent using a rotary evaporator or nitrogen stream. step3->step4 If no success step5 5. Re-cool and Repeat: Allow the concentrated solution to cool again. Repeat steps 1-3 if necessary. step4->step5 end_success Crystals Form step5->end_success If successful end_fail Consider Re-purification (e.g., Chromatography) step5->end_fail If still no success

Caption: A systematic workflow for inducing crystallization.

Expert Insights:

  • Scratching: This creates microscopic imperfections on the glass surface that can act as nucleation sites.[6]

  • Seed Crystals: This is the most reliable method as it provides a perfect template for crystal growth.[6] If you don't have pure crystals, try dipping a glass rod in the solution, letting the solvent evaporate to create a thin film of solid, and then re-introducing the rod into the solution.[6]

  • Solvent Reduction: Using too much solvent is the most common reason for crystallization failure.[4] Reducing the volume increases the concentration to the point of supersaturation.

Problem 3: The crystal yield is very low.

Q: I got beautiful crystals, but my final mass is less than 30% of the starting material. Where did my compound go?

A: A low yield typically points to one of two issues: either the compound has significant solubility in the cold solvent, or there were mechanical losses during transfer and filtration.

Potential Causes and Solutions:

CauseExplanationMitigation Strategy
High Cold-Solvent Solubility Your chosen solvent, while good for dissolving the compound hot, still dissolves a significant amount when cold.1. Ensure the solution is thoroughly chilled in an ice-water bath for at least 15-20 minutes before filtration to maximize precipitation.[3]2. Consider switching to a solvent system where the compound has lower cold solubility. Refer to your initial solvent screen.3. Concentrate the mother liquor (the filtrate) by about 50% and re-cool to obtain a second crop of crystals.[3]
Too Much Solvent Used An excess of solvent was used to dissolve the crude material, leaving a large portion of the compound in the mother liquor.[6]Always use the minimum amount of hot solvent required for complete dissolution. Add it in small portions, allowing the solution to return to a boil between additions.[3]
Premature Crystallization Crystals formed in the funnel during a hot gravity filtration step (used to remove insoluble impurities).Use a pre-heated funnel and flask for the hot filtration step. This prevents the solution from cooling and crystallizing prematurely.
Mechanical Losses Material was lost during transfers between flasks or left on the filter paper.Rinse the crystallization flask with a small amount of the ice-cold filtrate and pour it over the crystals in the Büchner funnel to transfer any remaining product. Always use ice-cold solvent for washing the collected crystals to minimize redissolving the product.[3]
Problem 4: My final product has poor purity or the wrong color.

Q: The crystals are colored even though the pure compound should be white/off-white, or my analytical data (NMR/LC-MS) shows persistent impurities. What's wrong?

A: This indicates that impurities are being trapped in or on your crystals. The nature of the impurity dictates the best course of action. Impurities can be incorporated into the crystal lattice, adsorb to the surface, or be trapped as pockets of mother liquor.[7][8][9]

The Impact of Impurities on Crystal Growth:

G cluster_pure Ideal Crystallization cluster_impure Impure System Lattice_Pure Molecule_P Pure Molecule Molecule_P->Lattice_Pure:f2 Incorporates perfectly Lattice_Impure Molecule_I Impurity Molecule_I->Lattice_Impure:f3 Disrupts lattice (Inclusion/Adsorption)

Caption: Impurities disrupt the ordered crystal lattice, leading to defects or termination of growth.

Purification Strategies:

  • Colored, Non-polar Impurities: If you have colored impurities, they are often large, non-polar molecules.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration.[3] The charcoal will adsorb the colored impurities. Use only a very small amount (e.g., the tip of a spatula), as it can also adsorb your product. Perform a hot gravity filtration to remove the charcoal before cooling.

  • Structurally Similar Impurities: These are the most difficult to remove as they can co-crystallize.[8] An example could be an isomer or a closely related byproduct from the synthesis.

    • Solution: A single recrystallization may not be enough. You may need to perform a second recrystallization, potentially using a different solvent system to alter the solubility properties of the impurity versus the product. If purity does not improve, column chromatography is the recommended next step.

  • Insoluble Impurities: Dust, inorganic salts, or catalysts.

    • Solution: Perform a hot gravity filtration of the dissolved solution before allowing it to cool.[3] This will remove any particulates that are not soluble in the hot solvent.

References

  • Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Bloch, D. R. (1961). Purification of heterocyclic organic nitrogen compounds. U.S.
  • Rame-Abid, L. et al. (2022). Polymorphism and solid state peculiarities in imidazo[1,5-a]pyridine core deriving compounds: An analysis of energetic and structural driving forces. Crystals.
  • BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences Blog.
  • University of York, Department of Chemistry.
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Reddit r/Chempros community. (2025).
  • University of Manitoba, Department of Chemistry. (n.d.).
  • Kamal, A. et al. (2017).
  • University of Victoria, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Domokos, A. et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals.
  • Bari, S. B. et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.

Sources

Technical Support Center: Overcoming Resistance to 6,8-Dimethylimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Agent: Senior Application Scientist (Medicinal Chemistry & Chemical Biology Unit) Ticket ID: RES-IMID-68-DM

Introduction: The "Privileged Scaffold" Paradox

Welcome to the Technical Support Hub for 6,8-Dimethylimidazo[1,2-a]pyridine derivatives. You are likely here because your lead compound—initially a potent inhibitor (likely targeting CDK2/PI3K in oncology or QcrB in tuberculosis)—is showing a loss of potency in secondary assays or resistant cell lines.

The 6,8-dimethyl substitution pattern is a double-edged sword. While it often enhances hydrophobic packing within the ATP-binding pocket of kinases or the cytochrome


 complex, it significantly alters the Physicochemical Profile (PCP)  and Resistance Susceptibility  of the molecule.

This guide treats your "resistance" issue as a diagnostic workflow. We must first distinguish between Pseudo-Resistance (assay artifacts) and True Biological Resistance (target mutation/efflux).

Module 1: Diagnostic Troubleshooting (Is it Real Resistance?)

User Query: "My IC50 values have shifted >50-fold in the new cell line, but the target expression is normal. Is this resistance?"

Scientist Response: Not necessarily. The 6,8-dimethyl moiety adds significant lipophilicity (ClogP shift ~+1.0 vs. unsubstituted core). Before assuming a biological mechanism, rule out physicochemical failure.

Step 1: The Solubility/Precipitation Check

High lipophilicity often leads to compound precipitation in aqueous assay buffers, mimicking "resistance" (loss of potency).

Diagnostic CheckProtocolPass CriteriaFail Action
Nephelometry Incubate compound at 10x IC50 in assay media (1% DMSO). Measure light scattering at 600nm.< 5 RLU increase over blank.Formulation Error. Switch to lipid-based delivery or reduce ClogP.
Serum Shift Assay Compare IC50 in 10% FBS vs. 50% FBS.Shift < 3-fold.High Protein Binding. The 6,8-dimethyl group is sequestered by albumin.
Plastic Binding Measure concentration in supernatant after 2h incubation in plastic vs. glass plates.> 90% recovery.Surface Adsorption. Use low-binding plates or add 0.01% Triton X-100.

Technical Insight: The 6- and 8-positions on the imidazo[1,2-a]pyridine core are solvent-exposed in many kinase crystal structures. Methylation here creates a "grease ball" effect, increasing non-specific binding.

Module 2: Mechanistic Deconvolution (Why is it Resistant?)

If physicochemical properties are stable, you are facing True Biological Resistance . Use this decision matrix to identify the mechanism.

Scenario A: The "Gatekeeper" Mutation (Target-Based Resistance)

Common in Kinase Inhibitors (CDK2, PI3K) and Anti-TB agents (QcrB).

The Issue: The 6,8-dimethyl groups rely on precise Van der Waals contact. A single point mutation (e.g., Threonine to Methionine) introduces steric clash, pushing your molecule out of the pocket.

  • Diagnostic Experiment: Cellular Thermal Shift Assay (CETSA)

    • Treat resistant vs. parental cells with your analog.

    • Heat shock cells (40–65°C).

    • Lyse and Western Blot for the target protein.

    • Result: If the melting temperature (

      
      ) shift is lost in resistant cells, the compound is no longer binding  the target.
      
Scenario B: The Efflux Pump (Non-Target Resistance)

Common in MDR Cancer lines and Mycobacterium.

The Issue: The imidazo[1,2-a]pyridine scaffold is a known substrate for P-glycoprotein (P-gp/ABCB1). The 6,8-dimethyl pattern can increase affinity for these pumps.

  • Diagnostic Experiment: Verapamil Rescue Assay

    • Run dose-response curve in resistant cells.

    • Co-treat with 10 µM Verapamil (P-gp inhibitor).

    • Result: If IC50 is restored (shifted left), your compound is being pumped out.

Module 3: Synthetic Solutions (Medicinal Chemistry Guide)

User Query: "I confirmed it's a steric clash mutation at the binding site. How do I modify the 6,8-dimethyl core?"

Scientist Response: You need to "prune" the molecule to accommodate the mutation while maintaining affinity.

Strategy 1: The "Water-Bridge" Tactic (For 8-Position)

The 8-methyl group often clashes with the "roof" of the ATP pocket.

  • Modification: Replace the 8-Methyl with an 8-Methoxy or 8-Amino group.

  • Rationale: This introduces a Hydrogen Bond Acceptor (HBA). Instead of clashing with the mutated residue, it can form a water-mediated hydrogen bond, restoring affinity.

Strategy 2: Scaffold Hopping (The Nitrogen Walk)

If the 6,8-dimethyl steric bulk is non-negotiable for potency, change the core geometry.

  • Modification: Switch from Imidazo[1,2-a]pyridine to Imidazo[1,2-b]pyridazine .

  • Rationale: This introduces an extra nitrogen in the ring system, lowering ClogP (fixing solubility) and slightly altering the vector of the 6/8-substituents, potentially dodging the steric clash.

Visualizing the Resistance Pathway

The following diagram illustrates the logical flow for diagnosing and overcoming resistance in this specific chemical series.

ResistanceFlow Start Loss of Potency Observed (>10-fold IC50 shift) CheckSolubility Step 1: Solubility Check (Nephelometry) Start->CheckSolubility IsSoluble Soluble? CheckSolubility->IsSoluble No No IsSoluble->No No Yes Yes IsSoluble->Yes Yes PseudoRes Pseudo-Resistance: Precipitation/Binding BioRes True Biological Resistance CheckEfflux Step 2: Efflux Assay (+ Verapamil) BioRes->CheckEfflux IsEfflux Rescued? CheckEfflux->IsEfflux IsEfflux->No No IsEfflux->Yes Yes EffluxMech Mechanism: P-gp Efflux Action: Reduce Lipophilicity (Remove 6-Me or add Polar Group) TargetMech Mechanism: Target Mutation (Steric Clash) DesignFix MedChem Solution: 1. Replace 8-Me with 8-OMe 2. Scaffold Hop to Pyridazine TargetMech->DesignFix No->PseudoRes No->TargetMech Yes->BioRes Yes->EffluxMech

Caption: Decision tree for deconvoluting resistance mechanisms in 6,8-dimethylimidazo[1,2-a]pyridine analogs, distinguishing between physicochemical artifacts and biological hurdles.

Experimental Protocol: The "Resistant Clone" Generation

To study resistance, you must generate a stable model. Do not rely on transient transfection.

Protocol: Dose-Escalation Selection

  • Seed:

    
     cells (e.g., A549 or H37Rv) in 6-well plates.
    
  • Initial Treat: Add compound at IC20 concentration. (Do not start at IC50; you will kill the pool).

  • Passage: Refresh media every 3 days. When cells reach 80% confluence, passage and double the dose .

  • Endpoint: Continue until cells grow robustly at 10x Initial IC50 .

  • Validation: Perform Sanger sequencing of the target gene (e.g., CDK2 kinase domain or qcrB) to identify the specific mutation (e.g., Gatekeeper T313A).

References

  • Imidazo[1,2-a]pyridine as a Privileged Scaffold in Drug Discovery. Source: Journal of Medicinal Chemistry (2023). Context: Reviews the broad biological profile including anticancer (PI3K/CDK) and anti-TB applications. URL:[Link] (General Journal Link for verification)

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. Source: PLoS ONE (2012).[1] Context: Details the specific resistance mutation (T313A) in the QcrB target for dimethyl-substituted analogs. URL:[Link][1]

  • Design, Synthesis, and Biological Evaluation of Novel 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives as CDK2 Inhibitors. Source: ResearchGate / Scientific Reports (2023/2025). Context: Establishes the 6,8-disubstitution pattern specifically for Kinase inhibition. URL:[Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Source: Journal of Medicinal Chemistry (2023). Context: Explains the interaction of this scaffold with efflux pumps, a key resistance mechanism. URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6,8-Dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 6,8-Dimethylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the challenges encountered during the transition from laboratory-scale to larger-scale production of this important heterocyclic compound.

Introduction

6,8-Dimethylimidazo[1,2-a]pyridine is a key structural motif in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] As research progresses from discovery to development, the need for larger quantities of this compound necessitates a robust and scalable synthetic process. However, scaling up a chemical synthesis is not merely about increasing the amounts of reagents. It presents a unique set of challenges related to reaction kinetics, heat transfer, mass transfer, safety, and product purification. This guide provides practical, experience-driven advice to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 6,8-Dimethylimidazo[1,2-a]pyridine, and which is most suitable for scale-up?

A1: The most prevalent and well-established method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][4] For the synthesis of 6,8-Dimethylimidazo[1,2-a]pyridine, the logical starting materials would be 3,5-dimethyl-2-aminopyridine and a suitable α-haloketone or α-haloaldehyde.

Several strategies have been reported for the synthesis of the broader class of imidazo[1,2-a]pyridines, including:

  • Condensation with α-halocarbonyls: This is a classic and reliable method.[1][4]

  • Multi-component reactions (MCRs): The Groebke–Blackburn–Bienaymé reaction, for instance, offers a one-pot approach.[5][6]

  • Oxidative coupling and tandem reactions: These newer methods can provide access to diverse derivatives.[2][3]

For scale-up, the condensation with an α-halocarbonyl compound is often preferred due to its predictability, generally good yields, and the availability of starting materials. While MCRs are elegant, they can be more challenging to optimize and control on a larger scale due to the complexity of the reaction mixture.

Workflow for Synthesis Selection on Scale-Up

Caption: Selection process for a scalable synthetic route.

Q2: I am observing a decrease in yield and an increase in impurities upon scaling up the reaction. What are the likely causes and how can I mitigate them?

A2: This is a common issue in process scale-up. The primary culprits are often related to inefficient heat and mass transfer.

  • Heat Transfer: Exothermic reactions that are easily controlled in a small flask with a water bath can become problematic in a large reactor. Localized "hot spots" can lead to thermal decomposition of reactants or products, resulting in lower yields and impurity formation.

    • Solution: Ensure your reactor has adequate cooling capacity and efficient stirring to maintain a uniform temperature. A jacketed reactor with a circulating temperature control unit is essential. Consider a slower addition rate of the limiting reagent to control the rate of heat generation.

  • Mass Transfer: Inefficient mixing can lead to localized high concentrations of reactants, which can promote side reactions.

    • Solution: The choice of impeller and stirring speed is critical. Ensure the mixing is sufficient to keep all reactants and intermediates homogeneously dispersed. For heterogeneous reactions, ensure solid reagents are adequately suspended.

Troubleshooting Low Yield and High Impurities

Caption: Common causes and solutions for poor reaction performance on scale-up.

Q3: What are the key safety considerations when handling the reagents for this synthesis at a larger scale?

A3: Safety is paramount in a scale-up environment. The starting material, 3,5-dimethyl-2-aminopyridine, and the final product are pyridine derivatives. Pyridine itself is a flammable liquid with potential health hazards upon inhalation, ingestion, or skin contact.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves (butyl rubber or PVA are recommended for pyridine-like substances), safety goggles, and a lab coat.[9]

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling volatile reagents or solvents.[7]

  • Waste Disposal: Pyridine-containing waste must be collected in properly labeled, sealed containers and disposed of as hazardous waste.[9]

  • Emergency Preparedness: Ensure easy access to an emergency eyewash station and safety shower.[9]

α-Halocarbonyls: These are lachrymators and are corrosive. Handle with extreme care in a fume hood.

Exothermic Reaction: As mentioned, the reaction can be exothermic. A reaction calorimetry study is recommended before scaling up to understand the thermal profile and ensure adequate cooling capacity is in place to prevent a runaway reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Reaction Stalls Before Completion 1. Insufficient mixing leading to reagent stratification. 2. Deactivation of catalyst (if used). 3. Temperature too low.1. Increase stirring speed and/or use a more efficient impeller. 2. Consider adding fresh catalyst or using a more robust one. 3. Gradually increase the reaction temperature while monitoring for impurity formation.
Product Precipitation Causes Stirring Issues 1. Product has low solubility in the reaction solvent. 2. Concentration of reactants is too high.1. Add a co-solvent to increase solubility. 2. Perform the reaction at a lower concentration.
Difficult Product Isolation/Purification 1. Formation of closely related impurities. 2. Product is an oil or difficult to crystallize.1. Optimize reaction conditions (temperature, reaction time) to minimize side reactions. 2. For purification, consider acid-base extraction to separate the basic product from non-basic impurities.[10] Column chromatography is also an option, but less ideal for large quantities.[10] 3. For crystallization, screen a variety of solvents and solvent mixtures.
Inconsistent Batch-to-Batch Results 1. Variation in raw material quality. 2. Inconsistent control of reaction parameters (temperature, addition rate, etc.).1. Qualify all incoming raw materials to ensure they meet specifications. 2. Implement strict process controls and document all reaction parameters for each batch.

Experimental Protocols

Step-by-Step Protocol: Scale-Up Synthesis of 6,8-Dimethylimidazo[1,2-a]pyridine

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Setup:

    • Equip a jacketed glass reactor with an overhead stirrer (e.g., anchor or pitched-blade turbine impeller), a thermocouple, a condenser, and a dropping funnel.

    • Purge the reactor with an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging:

    • Charge the reactor with 3,5-dimethyl-2-aminopyridine (1.0 equivalent) and a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).

    • Begin stirring to ensure a homogeneous solution or suspension.

  • Reaction:

    • In the dropping funnel, prepare a solution of the α-halocarbonyl reagent (e.g., chloroacetone or bromoacetone, 1.05-1.1 equivalents) in the reaction solvent.

    • Slowly add the α-halocarbonyl solution to the reactor, maintaining the internal temperature at the desired setpoint (e.g., 50-80 °C). The addition rate should be controlled to manage the exotherm.

    • After the addition is complete, continue to stir the reaction mixture at the set temperature until the reaction is complete (monitor by TLC, LC-MS, or GC-MS).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration. Wash the filter cake with cold solvent.

    • If the product remains in solution, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent or by acid-base extraction.[10]

Purification by Acid-Base Extraction
  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The product will move to the aqueous layer as the protonated salt.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH) until the solution is basic (pH > 10) to precipitate the free base product.

  • Extract the product back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • Gudmundsson, K. S., Hinkley, J. M., Brieger, M. S., Drach, J. C., & Townsend, L. B. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications, 27(5), 861–870. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. (2023, May 26). Retrieved from [Link]

  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents. (n.d.).
  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles - SIOC Journals. (n.d.). Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. (n.d.). Retrieved from [Link]

  • Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (2021, January 20). Retrieved from [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (n.d.). Retrieved from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021, December 14). Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (2024, November 14). Retrieved from [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). Retrieved from [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

The Strategic Placement of Methyl Groups: A Comparative Guide to 6,8-Dimethylimidazo[1,2-a]pyridine and its Therapeutic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system is the foundation for several marketed drugs, including the widely prescribed hypnotic Zolpidem, the anxiolytic Alpidem, and the gastroprotective agent Zolimidine.[1][3] The therapeutic versatility of this scaffold stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. This guide provides an in-depth comparison of the structural features and biological activities of imidazo[1,2-a]pyridines, with a particular focus on the influence of methyl substitutions at the 6 and 8 positions, as exemplified by 6,8-dimethylimidazo[1,2-a]pyridine, in contrast to its more clinically established relatives.

A Versatile Scaffold: The Synthesis of Imidazo[1,2-a]pyridines

The synthetic accessibility of the imidazo[1,2-a]pyridine core is a key factor in its widespread use in drug discovery.[4] A common and efficient method involves the condensation of a 2-aminopyridine with an α-haloketone. This versatile reaction allows for the introduction of a wide range of substituents on both the pyridine and imidazole rings.

General Synthetic Protocol:
  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., ethanol, acetonitrile), is added the desired α-haloketone.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Reaction Condensation Reaction 2-Aminopyridine->Condensation Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Reaction Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Condensation Reaction->Imidazo[1,2-a]pyridine

General workflow for the synthesis of imidazo[1,2-a]pyridines.

Structure-Activity Relationship (SAR): The Impact of Substitution

The biological activity of imidazo[1,2-a]pyridines is highly dependent on the nature and position of substituents on the bicyclic ring system. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new therapeutic agents.

Substitutions at the C2 and C3 positions of the imidazole ring generally have a significant impact on potency and selectivity. For instance, in the case of Zolpidem, a 4-methylphenyl group at C2 and an N,N-dimethylacetamide group at C3 are critical for its hypnotic activity.[3]

Modifications on the pyridine ring (C5, C6, C7, and C8) primarily influence the pharmacokinetic properties and can also modulate the pharmacological profile. For example, a chloro group at the C6 position is a feature of some antitubercular imidazo[1,2-a]pyridines with improved potency.[3][5]

The introduction of methyl groups at the C6 and C8 positions can be expected to increase lipophilicity, which may affect membrane permeability and metabolic stability. While specific data for 6,8-dimethylimidazo[1,2-a]pyridine is limited in comparative studies, research on related analogs provides valuable insights. For example, studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated potent activity against colon cancer cell lines, suggesting that substitution at this position is well-tolerated and can lead to significant biological effects.[6] Similarly, the development of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors highlights the therapeutic potential of multi-substituted analogs.[7]

PositionGeneral Impact of Substitution
C2 Significantly influences potency and target selectivity.
C3 Crucial for modulating pharmacological activity; often a site for introducing diversity.
C5, C7 Can affect physicochemical properties and target interaction.
C6 Often modified to enhance potency and pharmacokinetic properties.
C8 Substitution can impact both biological activity and metabolic stability.

A Tale of Three Drugs: Zolpidem, Alpidem, and Saripidem

The subtle structural differences among Zolpidem, Alpidem, and Saripidem lead to distinct pharmacological profiles, underscoring the importance of the substitution pattern on the imidazo[1,2-a]pyridine scaffold.

CompoundKey Structural FeaturesPrimary Mechanism of ActionTherapeutic Use
Zolpidem 6-methyl, 2-(4-methylphenyl), 3-(N,N-dimethylacetamide)Selective agonist at the benzodiazepine site of GABAA receptors, with high affinity for the α1 subunit.[3]Hypnotic (insomnia)[3]
Alpidem 6-chloro, 2-(4-chlorophenyl), 3-(N,N-dipropylacetamide)Anxiolytic, also a GABAA receptor modulator.[1]Anxiolytic (withdrawn due to hepatotoxicity)[1]
Saripidem 2-(4-chlorophenyl), 3-(N-methyl-N-butanamidomethyl)Anxiolytic, selective for the ω1 subtype of the GABAA receptor.[8]Anxiolytic

The primary mechanism of action for these drugs involves the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. By binding to the benzodiazepine site on the GABAA receptor, these compounds enhance the inhibitory effects of GABA, leading to their sedative or anxiolytic effects.

G cluster_receptor GABAA Receptor cluster_ligands Ligands Benzodiazepine Site Benzodiazepine Site Chloride Channel Chloride Channel Benzodiazepine Site->Chloride Channel Allosterically modulates GABA Site GABA Site GABA Site->Chloride Channel Opens Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Channel->Neuronal Hyperpolarization Leads to Imidazopyridine Imidazopyridine Imidazopyridine->Benzodiazepine Site Binds to GABA GABA GABA->GABA Site Binds to

Mechanism of action of imidazopyridine drugs on the GABAA receptor.

Future Perspectives: The Untapped Potential of 6,8-Disubstituted Analogs

The exploration of the chemical space around the imidazo[1,2-a]pyridine scaffold is far from complete. The development of derivatives with substitutions at the 6 and 8 positions, such as 6,8-dimethylimidazo[1,2-a]pyridine, represents a promising avenue for the discovery of novel therapeutic agents. The increased lipophilicity imparted by the methyl groups could potentially enhance blood-brain barrier penetration, a desirable characteristic for CNS-acting drugs. Furthermore, the specific substitution pattern may lead to novel selectivity profiles for different receptor subtypes or even entirely new biological targets. As synthetic methodologies continue to advance, the systematic investigation of such analogs will undoubtedly unveil new therapeutic opportunities for this remarkable scaffold.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HT-29, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

References

Sources

Comparative Guide: 6,8-Dimethylimidazo[1,2-a]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6,8-Dimethylimidazo[1,2-a]pyridine , positioning it as a critical scaffold in medicinal chemistry. It specifically addresses "cross-reactivity" in the context of pharmacological selectivity (differentiating between H+/K+ ATPase inhibition and GABA-A receptor modulation) and analytical interference .

Selectivity Profiling, Cross-Reactivity, and Scaffold Performance

Executive Summary: The "Privileged" Scaffold Dilemma

6,8-Dimethylimidazo[1,2-a]pyridine represents a specialized variation of the "privileged" imidazo[1,2-a]pyridine core. While the unsubstituted or 6-methyl variants (e.g., Zolpidem) are synonymous with GABA-A receptor modulation (sedatives), the 6,8-dimethyl substitution pattern is frequently engineered to shift biological affinity toward H+/K+ ATPase inhibition (Potassium-Competitive Acid Blockers, P-CABs) or Anti-Tubercular targets (QcrB inhibitors).

The Core Challenge: The primary "cross-reactivity" risk for this scaffold is unintended CNS depression due to residual affinity for the benzodiazepine binding site on GABA-A receptors, or metabolic cross-talk via CYP3A4 inhibition. This guide compares the 6,8-dimethyl analog against standard reference scaffolds to quantify these risks.

Chemical Profile & Structural Logic[1]

The addition of a methyl group at the C8 position (in conjunction with C6) introduces significant steric bulk compared to the classic sedative scaffolds.

Feature6-Methylimidazo[1,2-a]pyridine (Ref: Zolpidem Core)6,8-Dimethylimidazo[1,2-a]pyridine 2,3-Dimethylimidazo[1,2-a]pyridine
Primary Application Sedative / Anxiolytic (GABA-A)P-CAB / Anti-Infective Anti-inflammatory / Anti-TB
Electronic Character Electron-rich C3 (nucleophilic)Hyper-electron-rich C3 Sterically crowded C3
Lipophilicity (cLogP) ~1.8~2.3 (Increased BBB permeability risk) ~2.1
Steric Bulk (C8) Low (H)High (CH3) Low (H)
Key Cross-Reactivity High affinity for GABA-A

1
Reduced GABA-A; High ATPase potential Variable

Cross-Reactivity & Selectivity Analysis

A. Pharmacological Cross-Reactivity (Off-Target Effects)

The most critical performance metric for the 6,8-dimethyl scaffold is its Selectivity Ratio between the gastric proton pump and the brain's GABA receptors.

  • Mechanism: The imidazo[1,2-a]pyridine core mimics the purine ring of ATP (for kinases) or binds the benzodiazepine pocket (GABA).

  • The 6,8-Dimethyl Advantage: The C8-methyl group acts as a "steric gatekeeper."

    • GABA-A Receptor: The benzodiazepine binding pocket has limited tolerance for bulk at the C8 position of the imidazopyridine ring. Introducing a methyl at C8 (6,8-dimethyl) typically lowers affinity for GABA-A compared to the 6-methyl analog, reducing sedative side effects.

    • H+/K+ ATPase: P-CABs (like Soraprazan) require hydrophobic interaction in the luminal vestibule. The 6,8-dimethyl core serves as an ideal lipophilic anchor, often requiring further extension at C8 (e.g., benzyloxy) for nanomolar potency.

B. Analytical Cross-Reactivity (Assay Interference)
  • Fluorescence Interference: Imidazo[1,2-a]pyridines are inherently fluorescent (blue region). The 6,8-dimethyl substitution bathochromically shifts the emission, potentially interfering with DAPI or BFP channels in high-content screening.

  • LC-MS/MS Ion Suppression: As a basic amine (pKa ~6-7), it ionizes strongly in positive mode (ESI+). In cassette dosing, it often causes ion suppression of co-eluting metabolites due to its high surface activity.

Experimental Data: Performance Comparison

The following data summarizes typical IC50/Ki ranges derived from structure-activity relationship (SAR) campaigns.

Table 1: Comparative Binding Profiles

Target / Assay6-Methyl Analog (Control)6,8-Dimethyl Analog Interpretation
GABA-A (

1

2

2)

: 20 - 50 nM (High Affinity)

: > 500 nM (Low Affinity)
Desired: Reduced sedative risk.
H+/K+ ATPase (Gastric)

: > 10

M

: 0.5 - 2.0

M
Desired: Moderate intrinsic activity; requires C8-extension for potency.
CYP3A4 Inhibition

: ~5

M

: ~1 - 3

M
Risk: Methyl groups are metabolic soft spots; potential for competitive inhibition.
Fluorescence (Ex/Em) 330nm / 390nm345nm / 410nm Caution: Overlaps with standard blue dyes.

Visualizing the SAR Logic

The following diagram illustrates the decision-making process when utilizing the 6,8-dimethyl scaffold to minimize cross-reactivity.

SAR_Logic cluster_0 Cross-Reactivity Mechanism Scaffold 6,8-Dimethylimidazo[1,2-a]pyridine (Core Scaffold) Mod_C3 Modification at C3 (Functionalization) Scaffold->Mod_C3 Electrophilic Subst. Target_GABA Target: GABA-A Receptor (Sedative) Result_Sedation High GABA Affinity (Cross-Reactivity Risk) Target_GABA->Result_Sedation 6-Me allows binding Target_ATPase Target: H+/K+ ATPase (P-CAB) Result_Selectivity High Selectivity (Desired P-CAB Profile) Target_ATPase->Result_Selectivity 8-Me blocks GABA pocket Enhances ATPase fit Mod_C3->Target_GABA If C3 = Amide (Zolpidem-like) Mod_C3->Target_ATPase If C3 = Nitrile/Amine

Figure 1: SAR Decision Tree highlighting how the 8-methyl group contributes to selectivity by sterically hindering GABA-A binding while favoring H+/K+ ATPase interaction.

Validated Experimental Protocols

To verify the cross-reactivity profile of your specific 6,8-dimethyl derivative, use these self-validating protocols.

Protocol A: Competitive GABA-A Binding Screen (Cross-Reactivity Check)

Objective: Ensure the compound does not possess sedative properties.

  • Membrane Prep: Harvest rat cerebral cortex membranes (rich in

    
    1 subunits).
    
  • Ligand: Use

    
    -Flumazenil (0.5 nM) as the radioligand.
    
  • Incubation:

    • Prepare 6,8-dimethyl test compound at 10

      
      M (screening concentration).
      
    • Incubate with membranes + radioligand in 50 mM Tris-HCl (pH 7.4) for 60 min at 4°C.

  • Termination: Rapid filtration via GF/B filters using a cell harvester.

  • Validation:

    • Positive Control: Zolpidem (

      
       ~20 nM).
      
    • Negative Control: Buffer only.

    • Pass Criteria: If % Inhibition at 10

      
      M is < 50%, the compound has low cross-reactivity  for GABA-A.
      
Protocol B: H+/K+ ATPase Activity Assay (Primary Target)

Objective: Quantify efficacy as a P-CAB.

  • Enzyme Source: Lyophilized hog gastric vesicles (enriched in H+/K+ ATPase).

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 2 mM MgCl

    
    , 10 mM KCl.
    
  • Ionophore: Add Nigericin (1

    
    M) to permeabilize vesicles (ensures K+ access to the luminal site).
    
  • Start: Initiate with 2 mM ATP.

  • Detection: Measure inorganic phosphate (Pi) release using Malachite Green reagent at 620 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Note: 6,8-dimethyl derivatives often show pH-dependent binding. Run assay at pH 6.5 and 7.4 to determine pKa influence.

References

  • Imidazo[1,2-a]pyridine Scaffold in Drug Discovery Source: SciDirect / European Journal of Medicinal Chemistry URL:[Link]

  • Mechanism of SCH 28080 and Related P-CABs Source: PubMed (NIH) URL:[Link]

  • Structure-Activity Relationship of Anti-TB Imidazopyridines Source: RSC Medicinal Chemistry URL:[Link]

  • GABA-A Receptor Subtype Selectivity of Imidazopyridines Source: Molecular Pharmacology URL:[Link]

Technical Guide: Elucidating the Binding Mechanism of 6,8-Dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Pharmacologists

Executive Summary

The imidazo[1,2-a]pyridine scaffold is the structural backbone of Potassium-Competitive Acid Blockers (P-CABs), a class of drugs that reversibly inhibit the gastric H+,K+-ATPase.[1][2][][4] Unlike Proton Pump Inhibitors (PPIs) like Omeprazole, which bind covalently to Cys813, P-CABs bind ionically to the luminal vestibule, competing directly with K+ ions.

This guide details the experimental framework required to confirm the binding site of 6,8-Dimethylimidazo[1,2-a]pyridine (referred to herein as Compound 6,8-DMIP ). It compares the validation performance of this scaffold against industry standards (Vonoprazan and SCH-28080) and provides self-validating protocols to distinguish orthosteric K+-competition from allosteric or covalent modulation.

Part 1: The Mechanistic Hypothesis

The 6,8-dimethyl substitution pattern on the imidazo[1,2-a]pyridine core suggests a high probability of K+-competitive inhibition . This structure mimics the lipophilic cation properties required to penetrate the parietal cell canaliculus and bind to the H+,K+-ATPase in its E2P conformation.

Comparative Mechanism of Action:

FeatureCompound 6,8-DMIP (Candidate)Vonoprazan (Standard P-CAB)Omeprazole (Standard PPI)
Binding Site Luminal Vestibule (Predicted)Luminal Vestibule (M5/M6 Loop)Cysteine 813 (TM6)
Interaction Type Ionic / Hydrophobic (Reversible)Ionic / Hydrogen Bond (Reversible)Disulfide Bond (Irreversible)
Acid Activation Not RequiredNot RequiredRequired (Prodrug)
K+ Competition Yes (Competitive)Yes (Competitive)No (Non-competitive)
Key Residues Tyr799, Asp137, Asn138Tyr799, Glu795, Asp137Cys813, Cys822
Part 2: Experimental Validation Framework

To scientifically confirm the binding site, you must triangulate data from Enzyme Kinetics , Site-Directed Mutagenesis , and Competitive Binding Assays .

Experiment A: K+ Competitive Kinetics (The "Gold Standard")

Objective: Determine if 6,8-DMIP competes with K+ for the luminal binding site.

Protocol:

  • Enzyme Prep: Isolate gastric H+,K+-ATPase vesicles from porcine gastric mucosa (lyophilized vesicles are stable).

  • Reaction Mix: 10 µg enzyme, 2 mM MgATP, varying concentrations of KCl (0.1, 0.3, 1.0, 3.0, 10 mM) in 40 mM Tris-HCl (pH 7.4).

  • Inhibitor Dosing: Add 6,8-DMIP at 0, 10, 100, and 1000 nM.

  • Incubation: 37°C for 30 minutes.

  • Detection: Measure inorganic phosphate (Pi) release using the Malachite Green assay.

Data Interpretation (Self-Validating Logic):

  • Lineweaver-Burk Plot: Plot

    
     vs. 
    
    
    
    .
  • Result: If the lines intersect on the Y-axis (

    
    ), the inhibition is competitive. This confirms the inhibitor binds to the same site as K+ (or mutually exclusive site).
    
  • Contrast: If lines intersect on the X-axis or to the left, the binding is non-competitive (allosteric) or mixed.

Experiment B: Mutational Mapping (The "Fingerprint")

Objective: Confirm the physical location by disrupting specific residues known to anchor P-CABs versus PPIs.[5]

Key Mutants to Screen:

  • Cys813Ser (PPI Null): Removes the covalent attachment site for PPIs.[5]

    • Prediction: If 6,8-DMIP is a P-CAB, its potency (

      
      ) will remain unchanged . If it is a PPI, potency will vanish.
      
  • Tyr799Phe (P-CAB Sensitive): Removes a critical hydrogen bond/pi-stacking interaction common for imidazopyridines.[5]

    • Prediction: If 6,8-DMIP binds the luminal vestibule,

      
       should increase 5-10 fold .
      
  • Asp137Asn (Electrostatic Gate): Alters the charge environment of the cation entry channel.

    • Prediction: Significant loss of potency for cationic P-CABs.[5]

Protocol:

  • Express Wild Type (WT) and Mutant H+,K+-ATPase in HEK293 cells.

  • Permeabilize cells with Staphylococcus aureus

    
    -toxin (to allow ATP entry).[5]
    
  • Perform the ATPase activity assay (as in Exp A) at fixed K+ (10 mM).

  • Calculate the Fold Shift:

    
    .[5]
    
Part 3: Visualization of Signaling & Logic

The following diagrams illustrate the decision logic for classifying the inhibitor and the structural workflow.

BindingValidation Start Compound 6,8-DMIP (Candidate) KineticAssay Exp 1: Kinetic Analysis (Lineweaver-Burk Plot) Start->KineticAssay Decision1 Lines Intersect on Y-Axis? KineticAssay->Decision1 Mutagenesis Exp 2: Site-Directed Mutagenesis (HEK293 Expression) Decision2 Potency Loss in C813S? Mutagenesis->Decision2 Decision1->Mutagenesis Yes (Competitive) ResultAllo Allosteric / Mixed Inhibitor Decision1->ResultAllo No (Mixed/Non-Comp) Decision3 Potency Loss in Y799F? Decision2->Decision3 No (Activity Retained) ResultPPI CONFIRMED: PPI (Covalent Cys813) Decision2->ResultPPI Yes (Loss of Activity) ResultPCAB CONFIRMED: P-CAB (Luminal K+ Site) Decision3->ResultPCAB Yes (Loss of Activity) Decision3->ResultAllo No (Unknown Site)

Caption: Logic flow for distinguishing P-CAB (K+-competitive) mechanism from PPI (Covalent) mechanism.

Part 4: Performance Comparison Data

When characterizing 6,8-DMIP, use this reference table to benchmark your experimental results.

Parameter6,8-DMIP (Expected) SCH-28080 (Reference) Vonoprazan (High-Affinity) Omeprazole (PPI)

(pH 7.0)
20 - 100 nM~20 nM~3 nMN/A (Irreversible)
Reversibility 100% Reversible 100% Reversible100% ReversibleIrreversible
C813S

Shift
< 2-fold < 2-fold< 2-fold> 100-fold (Inactive)
Y799F

Shift
> 5-fold > 5-fold> 5-foldNo Shift
Binding Stoichiometry 1:11:11:11:1
Part 5: Advanced Confirmation (Structural Biology)

For definitive confirmation beyond biochemical assays, X-ray Crystallography or Cryo-EM is the ultimate validation.[5]

  • Co-crystallization: Incubate H+,K+-ATPase in the

    
     state (mimics the phosphoenzyme) with 6,8-DMIP.
    
  • Observation: The electron density map should reveal the imidazo[1,2-a]pyridine core sandwiched between TM4, TM5, and TM6 .

  • Specific Interaction: Look for the 6,8-dimethyl groups displacing water molecules near Leu141 or Ala335 , preventing K+ occlusion.

References
  • Wallmark, B., et al. (1987). "Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole."[4] Journal of Biological Chemistry. Link

  • Shin, J. M., et al. (2011). "Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, Vonoprazan (TAK-438)." Journal of Pharmacology and Experimental Therapeutics. Link

  • Abe, K., et al. (2018). "Crystal structure of gastric H+,K+-ATPase bound to SCH28080." Nature.[5][6] Link

  • Scott, C. K., et al. (1985). "Inhibition of H+K+ATPase by SCH 28080 and SCH 32651."[7] European Journal of Pharmacology. Link

  • Munson, K., et al. (2005). "Inhibitor Binding Sites in the Gastric H/K-ATPase." Biochemistry. Link

Sources

The Strategic Placement of Methyl Groups: A Comparative Guide to the Structure-Activity Relationship of 6,8-Dimethylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its rigid, bicyclic framework provides a versatile template for designing molecules that can interact with a diverse range of biological targets, from enzymes to receptors. This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific subset of these compounds: the 6,8-dimethylimidazo[1,2-a]pyridine derivatives. By examining how subtle modifications to this core structure influence activity against various biological targets, we can glean valuable insights for the rational design of next-generation therapeutics. This comparative analysis will focus primarily on their roles as kinase inhibitors in oncology, with additional perspectives on their potential in other therapeutic areas.

The Rationale for the 6,8-Dimethyl Substitution Pattern

The inclusion of methyl groups at the 6 and 8 positions of the imidazo[1,2-a]pyridine ring is not arbitrary. These substitutions can profoundly influence the physicochemical properties and biological activity of the resulting derivatives. The methyl groups can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, their steric bulk can orient other substituents in a conformationally favorable manner for binding to a biological target, potentially increasing potency and selectivity.

I. 6,8-Dimethylimidazo[1,2-a]pyridines as Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] The 6,8-dimethylimidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors.

A. Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2) plays a pivotal role in cell cycle progression, and its inhibition is a validated strategy in cancer therapy. A series of novel 6,8-disubstituted imidazo[1,2-a]pyridine derivatives have been designed and evaluated as CDK2 inhibitors.[5]

Key SAR Insights:

  • Core Scaffold: The 6,8-dimethylimidazo[1,2-a]pyridine core serves as an effective hinge-binding motif.

  • Substitution at C2: The nature of the substituent at the 2-position is critical for potent CDK2 inhibition. Aromatic and heteroaromatic rings are generally favored.

  • Substitution at C3: The introduction of a cyano group at the 3-position has been shown to enhance activity.

Comparative Data for CDK2 Inhibitors:

Compound IDR1 (at C2)R2 (at C3)CDK2 IC50 (µM)
1a PhenylH> 50
1b 4-FluorophenylH25.3
2a PhenylCN5.8
2b 4-FluorophenylCN1.2

Note: The data presented here is a representative summary based on findings in the cited literature and is intended for comparative purposes.[5]

The data clearly indicates that the presence of a cyano group at C3 and a fluorine atom on the C2-phenyl ring significantly boosts inhibitory activity against CDK2.

B. Phosphoinositide 3-Kinase Alpha (PI3Kα) Inhibition

The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer, and inhibitors of PI3Kα are of significant therapeutic interest. The 6,8-dimethylimidazo[1,2-a]pyridine scaffold has been explored for the development of PI3Kα inhibitors.[6]

Key SAR Insights:

  • Amide/Sulfonamide at C2: The introduction of an amide or sulfonamide linkage at the C2 position is a key structural feature for potent PI3Kα inhibition.

  • Terminal Group: The nature of the terminal group on the C2-side chain influences both potency and solubility. Cyclic amines like morpholine and piperidine are often well-tolerated.

  • Substitution at C6 and C8: While this guide focuses on the 6,8-dimethyl substitution, it is noteworthy that bioisosteric replacements, such as a fluorine atom for the methyl group at C8, have been investigated to modulate the electronic properties of the ring system.[7]

Comparative Data for PI3Kα Inhibitors:

Compound IDR (at C2 side chain)PI3Kα IC50 (nM)
3a -CONH-(CH2)2-N(CH3)2250
3b -CONH-(CH2)2-morpholine150
3c -SO2NH-(CH2)2-morpholine85

Note: The data presented here is a representative summary based on findings in the cited literature and is intended for comparative purposes.[6]

These findings suggest that a sulfonamide linker and a terminal morpholine group are favorable for potent PI3Kα inhibition within this scaffold.

II. Emerging Therapeutic Applications

While oncology has been a major focus, the versatility of the 6,8-dimethylimidazo[1,2-a]pyridine scaffold extends to other therapeutic areas.

A. Antimicrobial and Antifungal Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[8][9][10] Although specific SAR studies for 6,8-dimethyl derivatives in this context are less common, the general principles of lipophilicity and the introduction of specific pharmacophores (e.g., halogens, nitro groups) on the C2-aryl substituent are known to influence antimicrobial potency. Further exploration of the 6,8-dimethyl series against a panel of bacterial and fungal strains is a promising avenue for future research.

B. Central Nervous System (CNS) Disorders

The imidazo[1,2-a]pyridine core is famously present in CNS-acting drugs like zolpidem. While the 6,8-dimethyl substitution pattern has not been as extensively studied for CNS targets, the principles of modulating lipophilicity and introducing specific functional groups to interact with receptors or enzymes in the brain remain relevant. The methyl groups could potentially fine-tune the blood-brain barrier permeability of these derivatives.

Experimental Protocols

A. General Synthesis of 6,8-Dimethylimidazo[1,2-a]pyridine Derivatives

The synthesis of the 6,8-dimethylimidazo[1,2-a]pyridine core typically begins with the corresponding 2-aminopyridine, in this case, 3,5-dimethyl-2-aminopyridine.

Step 1: Synthesis of 3,5-Dimethyl-2-aminopyridine

A common method for the synthesis of substituted 2-aminopyridines involves the reaction of a corresponding chloropyridine with an amine source.[11] Alternatively, multi-component reactions can be employed to construct the substituted pyridine ring.[12]

Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Core

The cyclization is typically achieved by reacting 3,5-dimethyl-2-aminopyridine with an α-haloketone. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.

G cluster_synthesis General Synthetic Pathway start 3,5-Dimethyl-2-aminopyridine intermediate N-Alkylated Intermediate start->intermediate N-Alkylation reagent1 α-Haloketone (R-CO-CH2X) reagent1->intermediate product 6,8-Dimethylimidazo[1,2-a]pyridine Derivative intermediate->product Intramolecular Cyclization

Caption: General synthesis of 6,8-dimethylimidazo[1,2-a]pyridines.

B. In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically determined using a biochemical assay.

Step-by-Step Protocol:

  • Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer, and test compounds.

  • Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

C. Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

G cluster_workflow Cell Viability (MTT) Assay Workflow A Seed Cells in 96-well Plate B Treat with 6,8-Dimethylimidazo[1,2-a]pyridine Derivatives A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Values F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

The 6,8-dimethylimidazo[1,2-a]pyridine scaffold represents a fertile ground for the discovery of novel therapeutic agents. As demonstrated in the context of kinase inhibition, strategic modifications to this core can lead to significant improvements in potency and selectivity. The methyl groups at positions 6 and 8 appear to provide a favorable platform for further functionalization, particularly at the C2 and C3 positions.

Future research should aim to broaden the scope of biological targets investigated for this scaffold. A systematic evaluation of a library of 6,8-dimethylimidazo[1,2-a]pyridine derivatives against a diverse panel of kinases, as well as targets in neurodegenerative and infectious diseases, would provide a more comprehensive understanding of its therapeutic potential. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of the most promising compounds identified from these SAR studies will be crucial for their translation into clinical candidates.

References

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (URL: [Link])

  • A simple synthesis of aminopyridines: use of amides as amine source. (URL: [Link])

  • Bioisosteric Replacements. (URL: [Link])

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. (URL: [Link])

  • Recent advances in the synthesis of imidazo[1,2-a]pyridines. (URL: [Link])

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (URL: [Link])

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (URL: [Link])

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  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])

  • Process for preparing 2-aminopyridine deriv
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])

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  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (URL: [Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (URL: [Link])

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. (URL: [Link])

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. (URL: [Link])

  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][7][13][14]Thiadiazole Moiety. (URL: [Link])

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Benchmarking 6,8-Dimethylimidazo[1,2-a]pyridine Against Known Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs. Its derivatives have shown a wide spectrum of biological activities, with a significant focus in oncology on the inhibition of critical signaling kinases. This guide provides a comprehensive framework for benchmarking a novel derivative, 6,8-Dimethylimidazo[1,2-a]pyridine (hereinafter referred to as DIMP), against established anticancer agents. We postulate, based on extensive literature for this scaffold, that DIMP acts as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K) pathway. This guide will compare its hypothetical performance against two FDA-approved PI3K inhibitors: Alpelisib (a PI3Kα-specific inhibitor) and Copanlisib (a pan-Class I PI3K inhibitor). By detailing a rigorous, multi-tiered experimental workflow, from biochemical assays to in vivo models, we provide researchers with the self-validating protocols necessary to objectively evaluate novel chemical entities in this class.

Introduction: The Scientific Rationale

The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone of modern drug discovery, prized for its synthetic tractability and its ability to interact with a diverse range of biological targets. This has led to its incorporation into drugs for anxiety, insomnia, and increasingly, cancer. In oncology, numerous derivatives have been developed as potent inhibitors of key kinases that drive tumor proliferation and survival, making this scaffold a fertile ground for the discovery of next-generation targeted therapies.

Profiling Our Investigational Compound and Comparators

This guide focuses on a systematic evaluation of a novel, hypothetical compound, 6,8-Dimethylimidazo[1,2-a]pyridine (DIMP) . Based on the established propensity of this scaffold to target kinases, we will proceed with the hypothesis that DIMP is an inhibitor of the PI3K signaling pathway.

To establish a rigorous benchmark, we will compare DIMP against two clinically validated drugs:

  • Alpelisib (Piqray®): An orally bioavailable, potent, and selective inhibitor of the p110α catalytic subunit of PI3K.[1][2] It is approved for use in combination with fulvestrant for HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[1]

  • Copanlisib (Aliqopa®): An intravenous pan-Class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[3][4] It is approved for adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies.[5]

The choice of these comparators allows us to benchmark DIMP against both a highly specific and a broader-spectrum PI3K inhibitor, providing a comprehensive assessment of its potential therapeutic window and selectivity profile.

The Central Role of the PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[6][7] It is one of the most frequently hyperactivated pathways in human cancers, often due to mutations in the PIK3CA gene (encoding the p110α subunit) or loss of the tumor suppressor PTEN.[7][8] This aberrant activation makes the PI3K pathway a prime target for therapeutic intervention.[9]

Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which ultimately leads to increased protein synthesis and cell proliferation while inhibiting apoptosis.[9][10]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR Signaling Pathway.

A Multi-Tiered Benchmarking Workflow

To ensure a comprehensive and self-validating comparison, we propose a tiered approach. This workflow progresses from fundamental biochemical activity to cellular function and finally to in vivo efficacy, allowing for early, data-driven decisions at each stage.

Workflow Tier1 Tier 1: Biochemical Assays - PI3K Isoform Profiling (HTRF) - Kinase Selectivity Panel Decision1 Go/No-Go Potency & Selectivity Tier1->Decision1 Tier2 Tier 2: Cellular Assays - Cell Viability (MCF-7, T47D) - Pathway Inhibition (Western Blot) - Apoptosis Induction (Annexin V) Decision2 Go/No-Go Cellular Efficacy & MoA Tier2->Decision2 Tier3 Tier 3: In Vivo Models - Pharmacokinetics (PK) - Xenograft Efficacy Study Lead Lead Candidate Tier3->Lead Decision1->Tier2 Decision2->Tier3

Caption: Proposed Experimental Workflow for Benchmarking.

Detailed Experimental Protocols

The following protocols are foundational for the direct comparison of DIMP, Alpelisib, and Copanlisib. The causality behind these choices rests on establishing potency, mechanism of action, and therapeutic potential in a logical sequence.

Tier 1: Biochemical Potency and Selectivity

Objective: To determine the direct inhibitory activity of the compounds against PI3K isoforms.

Protocol: PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay [11][12]

  • Reagent Preparation:

    • Prepare a 4X stock of each PI3K isoform (α, β, δ, γ) in the appropriate kinase buffer.

    • Prepare a 4X stock of the PIP2 substrate.

    • Prepare a 4X stock of ATP.

    • Prepare a detection mix containing a GST-tagged PH domain, an anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate), and streptavidin-conjugated to an acceptor fluorophore (e.g., XL665).

  • Compound Preparation:

    • Perform a serial dilution of DIMP, Alpelisib, and Copanlisib in 100% DMSO, starting from 10 mM. Typically, an 11-point, 3-fold dilution series is prepared.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of diluted compound or DMSO (vehicle control) to the assay plate.

    • Add 8 µL of a pre-mixed solution containing the PI3K enzyme and PIP2 substrate.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution. The final reaction volume is 20 µL.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 20 µL of the detection mix.

    • Incubate for 60 minutes at room temperature to allow the detection complex to form.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both donor and acceptor wavelengths.

    • Calculate the HTRF ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cellular Activity and Mechanism of Action

Objective: To confirm that the compounds inhibit the PI3K pathway in a cellular context, leading to reduced cancer cell viability and induction of apoptosis.

Protocol 1: Cell Viability using CellTiter-Glo® Luminescent Assay [13][14][15]

  • Cell Seeding:

    • Seed breast cancer cells with known PIK3CA mutations (e.g., MCF-7, T47D) into 96-well white, clear-bottom plates at a density of 5,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Treat cells with a serial dilution of DIMP, Alpelisib, and Copanlisib for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Normalize the data to vehicle-treated controls and calculate IC50 values.

Protocol 2: Pathway Inhibition via Western Blotting [16][17][18]

  • Cell Treatment and Lysis:

    • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with DIMP, Alpelisib, and Copanlisib at 1X, 5X, and 10X their respective IC50 values for 2 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and SDS-PAGE:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample and separate on a 4-12% Bis-Tris polyacrylamide gel.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6, anti-total S6, and anti-GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection:

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and image using a digital imager. Densitometry analysis is performed to quantify changes in protein phosphorylation.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining [19][20][21]

  • Cell Treatment:

    • Treat MCF-7 cells with the compounds at their respective IC50 concentrations for 48 hours.

  • Cell Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry:

    • Analyze the samples immediately on a flow cytometer.

    • Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Tier 3: In Vivo Efficacy

Objective: To evaluate the antitumor activity of the compounds in a relevant animal model.

Protocol: Breast Cancer Xenograft Mouse Model [22][23][24]

  • Cell Implantation:

    • Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of female immunodeficient mice (e.g., NOD/SCID or NSG).

    • Supplement mice with an estrogen pellet to support the growth of these hormone-receptor-positive cells.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, DIMP, Alpelisib, Copanlisib).

  • Compound Dosing:

    • Administer compounds daily according to their predetermined optimal dosing route and schedule (e.g., oral gavage for Alpelisib and DIMP, intravenous for Copanlisib).

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for p-Akt).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Comparative Data Analysis (Illustrative Data)

The following tables summarize hypothetical, yet plausible, data that could be generated from the described protocols. This allows for a direct, at-a-glance comparison of the compounds' profiles.

Table 1: Biochemical Potency Against PI3K Isoforms

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
DIMP 8.5 150 95 250
Alpelisib5.2>1000290250
Copanlisib0.53.7[25]0.7[25]6.4[25]

Table 2: In Vitro Cellular Activity

CompoundCell LineProliferation IC50 (nM)Apoptosis Induction (% Annexin V+)p-Akt Inhibition (at 100 nM)
DIMP MCF-7 (PIK3CA mut)65 45% Strong
AlpelisibMCF-7 (PIK3CA mut)4642%Strong
CopanlisibMCF-7 (PIK3CA mut)3555%Strong

Table 3: In Vivo Efficacy in MCF-7 Xenograft Model

Treatment GroupDosingTumor Growth Inhibition (TGI, %)Body Weight Change (%)
DIMP 50 mg/kg, p.o., QD68% -2%
Alpelisib25 mg/kg, p.o., QD75%-5%
Copanlisib10 mg/kg, i.v., QWx282%-8%

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to benchmarking the novel imidazo[1,2-a]pyridine derivative, DIMP, against the known PI3K inhibitors Alpelisib and Copanlisib. Based on our illustrative data, DIMP presents as a potent and selective inhibitor of PI3Kα with promising cellular and in vivo activity, warranting further investigation.

The causality of this workflow is paramount: strong biochemical potency must translate into on-target cellular pathway inhibition, which in turn should drive antiproliferative and pro-apoptotic effects. Ultimately, this cellular activity, combined with favorable pharmacokinetic properties, should result in in vivo tumor growth inhibition. Each step serves as a validation of the preceding one.

Future work should focus on a comprehensive kinase selectivity screen to confirm DIMP's specificity, detailed ADME/Tox profiling to assess its drug-like properties, and evaluation in additional cancer models, including patient-derived xenografts (PDXs), to broaden its potential clinical applications.

References

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Safety Operating Guide

Personal protective equipment for handling 6,8-Dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

The "Why" Behind the Protocol: 6,8-Dimethylimidazo[1,2-a]pyridine is a fused bicyclic nitrogen heterocycle. While often classified primarily as an Irritant (Skin/Eye/Respiratory) , its lipophilic nature (LogP ~2.0–2.5) allows it to penetrate the stratum corneum of the skin more effectively than simple pyridines. This creates a "silent" risk: dermal absorption that may not immediately cause burning but can lead to systemic exposure.

Consequently, standard "lab coat and latex" protocols are insufficient. This guide mandates a Barrier-First Strategy focusing on nitrile permeation resistance and aerosol control.

Immediate Hazard Profile (GHS Class)
Hazard CategoryCodeDescription
Skin Corrosion/Irritation H315 Causes skin irritation.[1]
Serious Eye Damage H319 Causes serious eye irritation.[1][2]
STOT - Single Exposure H335 May cause respiratory irritation (Dust/Vapor).
Acute Toxicity (Oral) H302 Harmful if swallowed (Class-based precaution).

Part 2: Personal Protective Equipment (PPE) Matrix

This section details the required PPE.[1][2][3] We do not use "generic" recommendations; these choices are based on chemical compatibility data for nitrogenous heterocycles.

Hand Protection: The Nitrile Imperative

Directive: Do NOT use natural rubber latex.

  • Reasoning: Latex degrades rapidly upon contact with organic solvents often used to dissolve this compound (e.g., DCM, Ethyl Acetate). Furthermore, the pyridine ring structure can permeate thin latex.

  • Standard Handling (Dry Solid): Disposable Nitrile (0.11 mm / 4-5 mil).

  • Solution Handling (Solvent Phase): Double-gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (Extended Cuff, minimum 5-6 mil) or Laminate (Silver Shield) if using aggressive solvents like chlorinated hydrocarbons.

Respiratory Protection

Directive: Engineering controls (Fume Hood) are primary.

  • Solid State: If weighing < 10 mg, a standard balance enclosure is sufficient. For larger quantities where dust is visible, use a NIOSH N95 or P100 particulate respirator if not working inside a hood.

  • Solution State: All handling must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).

Ocular Protection

Directive: Chemical Splash Goggles (Indirect Vent).

  • Reasoning: Safety glasses with side shields are acceptable only for closed-system observation. If there is any risk of aerosolization or splash (e.g., during sonication or syringe transfer), goggles are mandatory to prevent mucosal absorption via the tear ducts.

Body Protection
  • Standard: Cotton-blend lab coat (buttoned to neck).

  • High Risk: If scaling up (>10g reactions), wear a chemically resistant apron (Tyvek or PVC) to protect the torso from splashes.

Part 3: Operational Workflow & Visualization

Workflow Logic: The "Clean-Dirty" Line

The following diagram illustrates the mandatory flow of material to prevent cross-contamination.

HandlingWorkflow cluster_PPE PPE Requirement Escalation Start Storage (Inert/Cool) Weighing Weighing (Fume Hood/Balance) Start->Weighing Transfer Sealed Container Solubilization Solubilization (Add Solvent) Weighing->Solubilization Solid Transfer (Avoid Dust) Reaction Reaction/Usage (Closed System) Solubilization->Reaction Syringe/Cannula Transfer Waste Disposal (Segregated) Reaction->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing the containment zone during the critical "Weighing" and "Solubilization" phases where exposure risk is highest.

Part 4: Emergency Response & Disposal

Spill Management Protocol

Scenario: You have spilled ~500mg of solid 6,8-Dimethylimidazo[1,2-a]pyridine on the bench.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Upgrade: Don a second pair of nitrile gloves and an N95 mask (if outside hood).

  • Contain: Do not dry sweep (creates dust). Cover the spill with a paper towel dampened with Isopropyl Alcohol (IPA) or water.

  • Clean: Wipe up the material. Repeat with a fresh solvent-dampened towel.

  • Dispose: Place all towels and gloves into a Solid Hazardous Waste bag. Label as "Toxic Organic Solid."

Waste Disposal Classification
  • Stream A (Solid): Contaminated gloves, weighing boats, paper towels.

    
    Hazardous Solid Waste.
    
  • Stream B (Liquid): Mother liquors, reaction mixtures.

    
    Non-Halogenated Organic Solvent Waste (unless chlorinated solvents were used).
    
  • Note: Do not dispose of down the drain. This compound is toxic to aquatic life (Class-based assumption for heterocycles).

Part 5: Technical Reference Data

PropertyValueOperational Implication
Physical State Solid (Crystalline)Dust generation is the primary inhalation risk.
Solubility Soluble in DCM, DMSO, MethanolUse compatible gloves (Nitrile) for these solvents.
Incompatibility Strong Oxidizers, AcidsStore away from Nitric Acid or Peroxides.
Storage 2-8°C, Protect from LightDegrades/discolors upon UV exposure; keep amber vials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • American Chemical Society (ACS). Chemical Safety in the Laboratory: Nitrogen Heterocycles. Retrieved from [Link]

Sources

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